3-Chlorobenzene-1,2-diamine
Description
Nomenclature and Structural Representations in Scientific Literature
The precise and unambiguous naming of chemical compounds is fundamental to scientific communication. 3-Chlorobenzene-1,2-diamine is identified and represented through systematic conventions and a variety of common synonyms.
Systematic IUPAC Naming Conventions
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . smolecule.comachemblock.comnih.gov This name clearly defines the parent structure as a benzene (B151609) ring with two amine (-NH2) groups at positions 1 and 2, and a chlorine (-Cl) atom at position 3. The numbering of the benzene ring is determined by the positions of the principal characteristic groups, which in this case are the amine groups.
Another acceptable IUPAC name is 3-chloro-1,2-benzenediamine . nih.govsigmaaldrich.com The structural information is also conveyed through its chemical formula, C₆H₇ClN₂, and unique identifiers such as the CAS Number 21745-41-5. smolecule.comsigmaaldrich.com
Common Synonyms and Historical Designations
In scientific literature and chemical databases, this compound is also known by several synonyms. These alternative names often reflect different naming conventions or historical usage. Common synonyms include:
1,2-Diamino-3-chlorobenzene smolecule.comnih.govchemicalbook.com
3-Chloro-o-phenylenediamine nordmann.global
2-Amino-3-chloroaniline smolecule.com
6-Chloro-1,2-benzenediamine smolecule.com
3-Chloro-1,2-diaminobenzene smolecule.com
These synonyms are frequently encountered and it is crucial for researchers to recognize them as referring to the same chemical entity.
Contextualization within Aromatic Diamine Chemistry
The chemical behavior and utility of this compound are best understood by considering its position within the broader class of aromatic diamines, particularly ortho-phenylenediamine derivatives, and the role of its halogen substituent.
Significance of Ortho-Phenylenediamine Derivatives in Organic Synthesis
Ortho-phenylenediamines (OPDs) are a class of aromatic compounds featuring two amino groups on adjacent carbon atoms of a benzene ring. wikipedia.org These compounds are highly valuable precursors for the synthesis of a wide variety of heterocyclic compounds. wikipedia.org The two adjacent amine groups can readily undergo condensation reactions with various electrophiles, such as aldehydes, ketones, and carboxylic acids, to form fused ring systems. smolecule.comwikipedia.orgresearchgate.net
This reactivity is central to the synthesis of important classes of heterocycles, including:
Benzimidazoles: Formed by the reaction of OPDs with carboxylic acids or aldehydes. wikipedia.orgeijppr.com These structures are found in numerous pharmaceuticals.
Quinoxalines: Resulting from the condensation of OPDs with 1,2-dicarbonyl compounds. wikipedia.org
Benzodiazepines: Essential in the production of various therapeutic agents. nordmann.global
The introduction of substituents onto the ortho-phenylenediamine ring, as in the case of this compound, allows for the fine-tuning of the properties of the resulting heterocyclic products.
Role of Halogen Substituents in Aromatic Systems
The presence of a chlorine atom on the benzene ring of this compound significantly influences its reactivity and the properties of its derivatives. Halogen substituents on an aromatic ring exert two primary electronic effects:
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond network. libretexts.orglasalle.edu This effect is deactivating, meaning it makes the ring less reactive towards electrophilic aromatic substitution. libretexts.org
Resonance Effect (+M): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the aromatic ring. libretexts.orglasalle.edu This effect donates electron density to the ring, particularly at the ortho and para positions. lasalle.edu
Research Trajectories and Contemporary Scholarly Interest
Current research involving this compound is primarily focused on its application as a versatile building block in the synthesis of novel organic molecules with potential applications in various fields.
One major area of investigation is its use in the preparation of substituted benzimidazoles through condensation reactions with aldehydes. smolecule.com These reactions often utilize catalysts to improve efficiency and yield. smolecule.com The resulting benzimidazole (B57391) derivatives are of interest in medicinal chemistry due to their potential biological activities. smolecule.com
Furthermore, the reactivity of the two amine groups allows for their participation in multicomponent reactions, enabling the construction of complex molecular architectures in a single step. smolecule.com This is particularly valuable in the development of compound libraries for drug discovery. smolecule.com
The compound is also utilized in the synthesis of coordination compounds and metal complexes. smolecule.com Additionally, aromatic diamines with halogen substituents are explored in materials science for the development of new polymers with enhanced properties such as thermal stability and chemical resistance. smolecule.com
A documented synthetic route to produce this compound involves the reduction of 2-chloro-6-nitroaniline. smolecule.comchemicalbook.com This method uses a Raney nickel catalyst under hydrogen pressure to selectively reduce the nitro group. smolecule.comchemicalbook.com
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | smolecule.comachemblock.comnih.gov |
| CAS Number | 21745-41-5 | smolecule.comsigmaaldrich.com |
| Molecular Formula | C₆H₇ClN₂ | smolecule.com |
| Molecular Weight | 142.58 g/mol | smolecule.comnih.gov |
| InChI Key | SAIXZIVDXDTYCH-UHFFFAOYSA-N | smolecule.comsigmaaldrich.com |
| SMILES | C1=CC(=C(C(=C1)Cl)N)N | smolecule.com |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Physical Form | Solid-Powder | sigmaaldrich.com |
| Melting Point | 27-29 °C | sigmaaldrich.comavantorsciences.com |
| Boiling Point | 125 °C at 760 mmHg | smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chlorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIXZIVDXDTYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392704 | |
| Record name | 3-chlorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21745-41-5 | |
| Record name | 3-chlorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Amino-3-chlorophenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Chemical Transformations of 3 Chlorobenzene 1,2 Diamine
Established Synthetic Routes to 3-Chlorobenzene-1,2-diamine
The preparation of this compound can be achieved through several strategic approaches, primarily involving the reduction of corresponding nitroaromatic compounds or multi-step pathways starting from simpler aromatic precursors.
A prevalent and effective strategy for synthesizing aromatic amines is the reduction of nitro groups. This transformation is the cornerstone for producing this compound from its nitro-substituted precursors, such as 3-chloro-2-nitroaniline (B1295001) or 3-chloro-1,2-dinitrobenzene.
Catalytic hydrogenation is a widely employed industrial method for the reduction of nitroaromatics due to its efficiency and clean reaction profiles. researchgate.net This process involves the use of hydrogen gas in the presence of a metal catalyst. For the synthesis of chloroanilines from chloronitrobenzenes, catalysts based on noble metals like palladium (Pd) and platinum (Pt) are frequently utilized. researchgate.netrsc.orgresearchgate.net The key challenge in this approach is to achieve selective reduction of the nitro group without causing hydrodechlorination (the removal of the chlorine atom). researchgate.net
Research has shown that catalyst support and the presence of promoters can significantly influence selectivity. rsc.orgresearchgate.net For instance, one documented route for a related compound involves the reduction of 2-chloro-6-nitroaniline using a Raney nickel catalyst under hydrogen pressure. smolecule.com The choice of catalyst, solvent, temperature, and pressure are critical parameters that must be optimized to maximize the yield of the desired this compound while minimizing side reactions.
Table 1: Overview of Catalytic Hydrogenation for Chloroaniline Synthesis
| Catalyst Type | Common Supports | Key Reaction Goal | Potential Side Reaction |
|---|---|---|---|
| Palladium (Pd) | Carbon (Pd/C), Alumina | Selective reduction of -NO₂ group | Hydrodechlorination (C-Cl bond cleavage) |
| Platinum (Pt) | Zirconia/Zeolite | High activity and selectivity | Hydrodechlorination |
Classic laboratory and industrial syntheses often rely on dissolving metals in acidic media to reduce nitroaromatic compounds. nm.gov This method is robust and avoids the high pressures associated with catalytic hydrogenation. Metals such as iron, tin, and zinc are commonly used reductants. smolecule.comnm.gov
Specific documented syntheses for this compound from 3-chloro-2-nitroaniline illustrate this approach:
Tin(II) Chloride Reduction : A mixture of 3-chloro-2-nitroaniline, tin(II) chloride dihydrate, and hydrochloric acid in ethanol is heated under reflux. echemi.com Following the reaction, the mixture is treated with a strong base to precipitate the product. echemi.com
Zinc Powder Reduction : 3-chloro-2-nitroaniline is stirred with zinc powder and ammonium (B1175870) chloride in an ethanol-water mixture at room temperature. chemicalbook.com This method proceeds under milder conditions and provides a high yield of this compound. chemicalbook.com
Table 2: Examples of Metal-mediated Reduction for this compound Synthesis
| Starting Material | Reducing Agent | Solvent/Medium | Reaction Conditions | Yield |
|---|---|---|---|---|
| 3-chloro-2-nitroaniline | Tin(II) chloride dihydrate | Ethanol / 3N aq. HCl | Heated under reflux for 3 hours | Not specified |
Direct amination involves the introduction of amino groups onto an aromatic ring through nucleophilic aromatic substitution (SNAr) of a leaving group, such as a halogen. While theoretically plausible to synthesize this compound from a precursor like 1,2,3-trichlorobenzene, this route is less common. SNAr reactions typically require harsh conditions and can be difficult to control in terms of regioselectivity.
However, analogous methods have been reported for the synthesis of related N-substituted 1,3-diaminobenzenes from 1,3-dichlorobenzene. mdpi.com These reactions employ secondary amines (such as piperidine or morpholine) in the presence of a strong base like phenyl lithium or potassium tert-butylate at elevated temperatures. mdpi.com The application of such a strategy to a suitable polychlorinated benzene (B151609) precursor for the synthesis of this compound would require significant optimization to ensure the correct positioning of the amino groups.
A highly practical multi-step synthesis involves modifying a more readily available aromatic precursor. The primary route described for the synthesis of this compound involves the direct and selective chlorination of o-phenylenediamine (B120857) (benzene-1,2-diamine).
In this electrophilic aromatic substitution reaction, the amino groups on the o-phenylenediamine ring direct the incoming chlorine atom to the desired position.
Reaction Step : o-Phenylenediamine is treated with a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or N-chlorosuccinimide.
Control : Reaction conditions, including solvent and temperature, must be carefully controlled to prevent over-chlorination and the formation of undesired isomers.
Product Isolation : After the chlorination step, the resulting this compound can be converted into its dihydrochloride salt by treatment with hydrochloric acid, which aids in purification and improves stability.
Reduction of Nitro Compounds for Amine Formation
Derivatization Reactions of this compound
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its two adjacent amine groups. smolecule.com These functionalities allow it to serve as a precursor for the construction of various heterocyclic ring systems. smolecule.com
A cornerstone reaction of o-phenylenediamines, including the 3-chloro derivative, is their condensation with 1,2-dicarbonyl compounds or their equivalents to form heterocyclic structures. This reactivity is central to its use in synthesizing pharmaceuticals and dyes. smolecule.comnordmann.global
Benzimidazole (B57391) Synthesis : The compound readily participates in condensation reactions with aldehydes to form substituted benzimidazole derivatives. smolecule.com The reaction typically proceeds under mild conditions, often facilitated by a catalyst such as p-toluenesulfonic acid (PTSA). echemi.com
Quinoxaline Synthesis : Reaction with 1,2-diketones or α-hydroxy ketones leads to the formation of quinoxalines. echemi.com These reactions are often carried out by heating the reactants in a suitable solvent. echemi.com
These derivatization reactions highlight the role of this compound as a key intermediate for creating more complex molecules with applications in medicinal chemistry and material science. smolecule.com
Table 3: Key Derivatization Reactions of this compound
| Reactant | Product Class | Example Reaction Conditions |
|---|---|---|
| Aldehydes (e.g., Benzaldehyde) | Benzimidazoles | p-Toluenesulfonic acid (PTSA) catalyst, Toluene, 100°C echemi.com |
Reactions at Amine Functionalities of this compound
The chemical reactivity of this compound is largely dictated by the pair of adjacent amine (-NH2) groups, which act as nucleophiles. These functionalities are gateways to a variety of chemical transformations, enabling the construction of more complex molecules, particularly heterocyclic systems.
Condensation Reactions
Condensation reactions are a cornerstone of the synthetic utility of this compound, providing efficient routes to important heterocyclic structures such as benzimidazoles and quinoxalines. These reactions involve the coupling of the diamine with carbonyl-containing compounds, followed by cyclization and dehydration.
The synthesis of quinoxaline derivatives is classically achieved through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govscispace.com This reaction is versatile and can be catalyzed by various agents under different conditions. For this compound, the presence of the electron-withdrawing chlorine atom on the benzene ring can influence the reaction rate and yield, sometimes requiring adjusted catalytic systems to achieve high efficiency. nih.gov Studies on substituted o-phenylenediamines have shown that electron-withdrawing groups like chlorine can slightly lower the product yields compared to electron-donating groups. nih.gov
Benzimidazoles are another class of heterocycles readily synthesized from this compound. The most common method is the Phillips-Ladenburg reaction, which involves the condensation of the diamine with carboxylic acids or their derivatives. researchgate.net A widely used alternative involves the condensation with aldehydes, often in the presence of an oxidizing agent or a catalyst to facilitate the cyclization and subsequent aromatization of the benzimidazole ring. researchgate.net Various catalytic systems, including nanomaterials and p-toluenesulfonic acid, have been developed to promote this transformation under mild conditions. researchgate.net
Table 1: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions |
| This compound | Benzil (a 1,2-diketone) | Chloro-substituted Quinoxaline | Acid or metal catalyst (e.g., (NH4)6Mo7O24·4H2O), Room Temperature mdpi.com |
| This compound | Aromatic Aldehyde | Chloro-substituted Benzimidazole | Oxidative conditions or acid catalyst (e.g., p-toluenesulfonic acid) researchgate.net |
| This compound | Glyoxal (a 1,2-dicarbonyl) | Chloro-substituted Quinoxaline | Ni-nanoparticles libretexts.org |
| This compound | Formic Acid | Chloro-substituted Benzimidazole | Heating researchgate.net |
Acylation Reactions
The amine groups of this compound readily undergo acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives (amides). This reaction is a fundamental transformation for introducing carbonyl functionalities and for synthesizing precursors to more complex molecules. acs.org
The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine group attacks the electrophilic carbonyl carbon of the acyl chloride. Given the presence of two amine groups, the reaction can potentially lead to mono- or di-acylated products depending on the stoichiometry of the reactants and the reaction conditions. The formation of the diamide occurs when an excess of the acylating agent is used. Controlling reaction conditions is crucial for achieving selective mono-acylation. nih.gov The presence of a base, such as pyridine, is often required to neutralize the hydrochloric acid byproduct. nih.gov
Table 2: Acylation of this compound
| Acylating Agent | Expected Product |
| Acetyl Chloride | N-(2-amino-3-chlorophenyl)acetamide (mono-acylation) or N,N'-(3-chloro-1,2-phenylene)diacetamide (di-acylation) |
| Benzoyl Chloride | N-(2-amino-3-chlorophenyl)benzamide (mono-acylation) or N,N'-(3-chloro-1,2-phenylene)dibenzamide (di-acylation) |
| Chloroacetyl Chloride | N-(2-amino-3-chlorophenyl)-2-chloroacetamide (mono-acylation) researchgate.net |
Alkylation Reactions
Alkylation of the amine functionalities in this compound introduces alkyl groups onto the nitrogen atoms, forming secondary or tertiary amines. This transformation can be achieved using various alkylating agents, such as alkyl halides or alcohols, often under catalytic conditions. researchgate.net However, a significant challenge in the N-alkylation of diamines is controlling the degree of substitution. Due to the presence of two nucleophilic sites, the reaction can yield a mixture of mono-alkylated, di-alkylated, and even poly-alkylated products, making selectivity a key issue. libretexts.org
The reaction of primary amines with alkyl halides often leads to overalkylation because the resulting secondary amine is typically more nucleophilic than the starting primary amine. researchgate.net Strategies to favor mono-alkylation include using a large excess of the diamine relative to the alkylating agent or employing specialized catalytic systems that enhance selectivity. researchgate.netchemrxiv.org
Achieving selective monomethylation over dimethylation in a symmetric diamine like this compound is a significant synthetic challenge. The two primary amine groups have similar reactivity, and the initial monomethylated product, a secondary amine, is often more reactive towards further alkylation than the starting material. This frequently leads to the formation of the N,N'-dimethylated product as the major or significant byproduct. researchgate.net
Several strategies have been developed to address the challenge of selective mono-N-alkylation in amines:
Stoichiometric Control : Using a large excess of the diamine can statistically favor the mono-alkylated product. However, this is often impractical and requires a difficult separation process.
Catalytic Methods : Modern synthetic methods increasingly rely on transition-metal catalysts. Ruthenium and iridium pincer complexes, for example, have been shown to be effective for the selective alkylation of aromatic amines with alcohols under mild conditions, often preventing polyalkylation. researchgate.netrsc.org
Use of Alternative Alkylating Agents : The choice of methylating agent can influence selectivity. While traditional agents like methyl iodide often lead to overmethylation, alternative reagents and methodologies are being explored. chemrxiv.orgnih.gov For instance, the use of ionic liquids as solvents has been reported to reduce the extent of overalkylation in the reaction of primary amines with alkyl halides. researchgate.net
Controlling the reaction kinetics by adjusting temperature, concentration, and the rate of addition of the alkylating agent can also help to improve the selectivity for the monomethylated product. researchgate.net
Schiff Base Formation
This compound undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group).
Given that there are two amine groups, reaction with two equivalents of an aldehyde or ketone can lead to the formation of a di-imine. This reaction is typically carried out in a solvent like ethanol or methanol and may be catalyzed by a small amount of acid. The formation of the C=N bond is confirmed spectroscopically by the appearance of a characteristic stretching band in the IR spectrum. Schiff bases derived from aromatic diamines are important intermediates in organic synthesis and are widely used as ligands in coordination chemistry.
A particularly valuable application of this compound is in the synthesis of unsymmetrical tetradentate Schiff base ligands. These ligands are important in coordination chemistry because their metal complexes can serve as catalysts and models for biological systems. The synthesis of an unsymmetrical ligand requires a stepwise approach to ensure that two different aldehyde moieties are introduced.
A common and effective method is a one-pot, two-step procedure.
First Condensation : this compound is reacted with one equivalent of the first aldehyde (e.g., a substituted salicylaldehyde). This reaction is carefully controlled to favor the formation of the mono-condensed "half-unit" intermediate, where only one of the amine groups has formed a Schiff base.
Second Condensation : Without isolating the intermediate, a second, different aldehyde is added to the reaction mixture. This second aldehyde then reacts with the remaining free amine group to form the final unsymmetrical tetradentate ligand.
This stepwise approach prevents the formation of symmetrical di-imines that would result from adding both aldehydes simultaneously. The resulting ligands have distinct coordination environments on either side of the diamine bridge, which can impart unique properties to their metal complexes.
Table 3: Synthesis of Unsymmetrical Schiff Base Ligands
| Step | Reactants | Intermediate/Product |
| 1 | This compound + 1 eq. Salicylaldehyde | Mono-condensed half-unit |
| 2 | Mono-condensed half-unit + 1 eq. 5-Methoxysalicylaldehyde | Unsymmetrical tetradentate Schiff base ligand |
| 1 | This compound + 1 eq. 2-Hydroxynaphthaldehyde | Mono-condensed half-unit |
| 2 | Mono-condensed half-unit + 1 eq. 5-tert-Butylsalicylaldehyde | Unsymmetrical tetradentate Schiff base ligand |
Reactions Involving the Chlorine Substituent
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aryl halides. This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity is then restored by the departure of the leaving group.
The feasibility of the SNAr mechanism is highly dependent on the electronic nature of the substituents on the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. youtube.com
Conversely, aryl halides bearing electron-donating groups (EDGs), such as amino (-NH₂) groups, are highly deactivated towards SNAr. The amino groups in this compound increase the electron density of the aromatic ring, which repels the incoming nucleophile and destabilizes the negatively charged Meisenheimer intermediate. Consequently, displacing the chlorine atom of this compound with common nucleophiles via the SNAr mechanism is exceptionally difficult and would require extremely harsh reaction conditions, such as very high temperatures and pressures, which are often impractical.
Azo coupling is an electrophilic aromatic substitution reaction where a diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or an amine, to produce a brightly colored azo compound. wikipedia.orgchemistrystudent.com This reaction is the chemical basis for the synthesis of a vast array of azo dyes. researchgate.net
For an azo coupling reaction to occur, a stable diazonium salt intermediate is required. slideshare.net As detailed in section 2.2.1.5, the diazotization of this compound does not yield a stable diazonium salt. The proximity of the second amino group leads to a rapid intramolecular cyclization, forming 4-chlorobenzotriazole. stackexchange.comstackexchange.com This intramolecular pathway effectively prevents the diazonium ion from participating in intermolecular reactions. Therefore, this compound cannot be used as the diazo component in a conventional azo coupling reaction to form azo dyes.
Synthesis of Related Chlorinated Benzene Diamines and Their Derivatives
Synthesis of 3-Chloro-5-nitrobenzene-1,2-diamine via Nitration and Reduction
The synthesis of specifically substituted aromatic compounds often requires a multi-step approach that carefully considers the directing effects of existing substituents. The synthesis of 3-Chloro-5-nitrobenzene-1,2-diamine (also known as 5-Chloro-3-nitro-o-phenylenediamine) achemblock.combiosynth.com via a pathway involving nitration and reduction necessitates a precursor that allows for the desired regiochemical outcome.
A plausible synthetic route involves the selective reduction of a dinitro precursor. For instance, the partial reduction of 1-chloro-3,5-dinitrobenzene using a reagent like ammonium sulfide can selectively reduce one nitro group to an amine, yielding 3-chloro-5-nitroaniline. chemicalbook.com While this provides a key intermediate, the introduction of the second amino group at the adjacent position to form the target 1,2-diamine is not straightforward from this intermediate.
A more comprehensive strategy would start with a precursor that already contains the correct arrangement or can be manipulated to achieve it. One potential pathway could begin with the nitration of 2,4-dichloroaniline. The amino group directs ortho and para, and the existing chlorines also influence the position of the incoming nitro group. Subsequent selective reduction of the nitro group and nucleophilic substitution of one of the chlorine atoms with an amino or amido group under specific conditions would be required.
A representative pathway focused on the specified transformations could be conceptualized as follows:
Proposed Synthetic Pathway
| Step | Starting Material | Reagents | Intermediate/Product | Transformation |
|---|---|---|---|---|
| 1 | 4-Chloro-2-nitroaniline | HNO₃, H₂SO₄ | 4-Chloro-2,5-dinitroaniline | Nitration |
In this proposed sequence, the nitration of commercially available 4-chloro-2-nitroaniline would be directed by the existing substituents. The subsequent step requires the selective reduction of one of the two nitro groups. Reagents such as sodium sulfide or ammonium sulfide are known to effect the partial reduction of dinitro aromatic compounds, which could potentially yield the desired 3-Chloro-5-nitrobenzene-1,2-diamine.
Synthesis of N1-(1H-1,3-benzodiazol-2-yl)-3-chlorobenzene-1,2-diamine
The synthesis of this complex derivative involves forming a C-N bond between the 2-position of a benzimidazole (1,3-benzodiazole) ring and one of the amino groups of this compound. The construction of the benzimidazole scaffold itself is a key reaction, typically achieved by the condensation of an o-phenylenediamine with aldehydes, carboxylic acids, or their derivatives. orientjchem.orgnih.govvinhuni.edu.vn
Given the target structure, a logical synthetic approach would involve the coupling of the two key fragments: the this compound moiety and a pre-formed benzimidazole ring activated for nucleophilic attack. A plausible method is the nucleophilic substitution reaction between this compound and 2-chlorobenzimidazole.
Proposed Synthetic Pathway
| Step | Reactant 1 | Reactant 2 | Conditions | Product | Reaction Type |
|---|---|---|---|---|---|
| 1 | o-Phenylenediamine | Phosgene (or equivalent) | - | 1H-Benzimidazol-2(3H)-one | Cyclization |
| 2 | 1H-Benzimidazol-2(3H)-one | POCl₃ | Heat | 2-Chlorobenzimidazole | Chlorination |
This multi-step synthesis begins with the preparation of 2-chlorobenzimidazole. This can be accomplished by reacting o-phenylenediamine with phosgene or a urea equivalent to form the stable 1H-benzimidazol-2(3H)-one, google.com which is subsequently chlorinated using a reagent like phosphorus oxychloride (POCl₃). In the final step, the resulting 2-chlorobenzimidazole, which is activated towards nucleophilic attack at the C2 position, is reacted with this compound. In the presence of a base to deprotonate the amine, one of the amino groups of the diamine acts as a nucleophile, displacing the chloride to form the final product.
Synthesis of 4-Bromo-3-chlorobenzene-1,2-diamine
The synthesis of 4-bromo-3-chlorobenzene-1,2-diamine from this compound involves an electrophilic aromatic substitution reaction, specifically bromination. The directing effects of the substituents on the benzene ring—two activating amino groups (-NH2) and one deactivating chloro group (-Cl)—govern the regioselectivity of the reaction. Both the amino and chloro groups are ortho, para-directors.
In the case of this compound, the positions on the aromatic ring are influenced by these groups. The two amino groups strongly activate the ring, making it highly susceptible to electrophilic attack. The position para to the amino group at C-1 and ortho to the amino group at C-2 is the C-4 position. This position is sterically accessible and electronically enriched, making it the most probable site for bromination.
A plausible synthetic approach, analogous to the bromination of o-phenylenediamine, would involve a two-step process to control the reaction and prevent over-bromination or oxidation. prepchem.comgoogle.com
Protection of Amino Groups : The highly activating nature of amino groups can lead to multiple substitutions and side reactions. Therefore, they are often temporarily protected by acetylation using acetic anhydride. This converts the amino groups into less activating acetamido groups, allowing for more controlled bromination.
Bromination : The protected diamine is then reacted with a brominating agent, such as molecular bromine in acetic acid or a milder source like N-bromosuccinimide (NBS). researchgate.net The acetamido groups will direct the incoming bromine electrophile to the C-4 position.
Deprotection : Following bromination, the acetamido groups are hydrolyzed, typically under acidic or basic conditions, to regenerate the amino groups and yield the final product, 4-bromo-3-chlorobenzene-1,2-diamine.
A similar patented process describes the synthesis of 4-bromo-o-phenylenediamine where o-phenylenediamine reacts with a bromine source in acetic acid and acetic anhydride, followed by hydrolysis. google.com This highlights the industrial applicability of using protecting groups for the selective bromination of phenylenediamines.
Catalysis in the Synthesis of 1,2-Diamines
The synthesis of 1,2-diamines, also known as vicinal diamines, is a significant area of organic chemistry due to their prevalence in biologically active molecules, pharmaceutical ingredients, and as chiral ligands in asymmetric catalysis. nih.gov Catalytic methods offer efficient and selective routes to these valuable compounds.
Asymmetric Catalytic Synthesis of Chiral 1,2-Diamines
The development of asymmetric catalytic methods is crucial for accessing enantioenriched chiral 1,2-diamines, which are essential building blocks in modern chemistry. These strategies primarily rely on the formation of carbon-nitrogen or carbon-carbon bonds under the influence of a chiral catalyst.
A highly effective strategy for the synthesis of chiral 1,2-diamines is the catalytic asymmetric ring-opening of meso-aziridines. Aziridines are three-membered rings containing a nitrogen atom, and their high ring strain (approx. 27 kcal/mol) facilitates ring-opening reactions with various nucleophiles. nih.gov In a meso-aziridine, which is an achiral compound with stereocenters, a chiral catalyst can selectively facilitate an attack by a nucleophile on one of the two enantiotopic carbons, leading to a single enantiomer of the diamine product.
Various catalytic systems have been developed for this purpose. For instance, indium tribromide has been shown to efficiently catalyze the aminolysis of activated aziridines with aromatic amines under mild conditions to produce vicinal diamines in high yields. longdom.org The reaction involves an SN2-type ring-opening, which proceeds with an inversion of stereochemistry. nih.gov
Table 1: Examples of Catalytic Ring-Opening of Aziridines This table is interactive. Users can sort columns by clicking on the headers.
| Catalyst System | Nucleophile | Substrate | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Indium Tribromide | Aromatic Amines | Activated Aziridines | High | Not specified |
| Cationic Iron Complex | Various Amines | meso-N-aryl Aziridines | Excellent | Not specified |
| Sc(OTf)3 | Anilines | meso-N-phenyl Aziridines | Good to Excellent | Not specified |
| Rh(II)-catalyst | Nitrogen Nucleophiles | N-allyl hydroxylamine-O-sulfamates | Good | High |
Similarly, the desymmetrization of azabenzonorbornadienes through a transition-metal-catalyzed asymmetric ring-opening with amines provides an effective route to diaminotetralines. praxie.comyokogawa.com
Direct functionalization of olefins represents an atom-economical approach to synthesizing 1,2-diamines.
Hydroamination involves the addition of an N-H bond across a carbon-carbon double bond. The hydroamination of allylic amines or enamines is an attractive route to 1,2-diamines. praxie.comyokogawa.com For instance, a Rh-catalyzed enantioselective hydroamination of allylamines has been reported to produce chiral 1,2-diamines with high yields and excellent enantioselectivities. google.com Copper-catalyzed hydroamination of γ-substituted allylic pivalamides has also been developed as a method for synthesizing enantioenriched 1,2-diamines with broad functional group tolerance. google.com
Diamination involves the addition of two nitrogen groups across an olefin. This transformation can be challenging due to the difficulty of adding two electron-donating groups to an electron-rich double bond. However, significant progress has been made using transition-metal catalysts. Palladium(0) and Copper(I) catalyzed diaminations of olefins have been achieved using di-tert-butyldiaziridinone as a nitrogen source via N–N bond activation. prepchem.com Additionally, metal-free, iodine-catalyzed stereospecific 1,2-diaminations of unactivated alkenes have been developed, providing access to various diastereomeric forms of 1,2-diamines depending on the nitrogen source and alkene configuration. google.com
Carbon-carbon bond-forming reactions provide an alternative pathway to the 1,2-diamine skeleton. The aza-Mannich and aza-Henry reactions are powerful tools for this purpose.
The aza-Henry reaction , also known as the nitro-Mannich reaction, involves the nucleophilic addition of a nitroalkane to an imine. praxie.comyokogawa.com This reaction forms a β-nitroamine, which is a versatile intermediate. The nitro group can be readily reduced to a primary amine, thus completing the synthesis of the 1,2-diamine structure. This reaction has been instrumental in the stereoselective synthesis of various biologically active compounds and their intermediates. researchgate.net
The aza-Mannich reaction is a related process that involves the reaction of an enolate or other carbon nucleophile with an imine. When the nucleophile contains a masked or precursor amino group, this reaction can also lead to the formation of 1,2-diamines after subsequent transformations.
Industrial Synthesis Considerations and Optimization
The transition of a chemical synthesis from a laboratory scale to industrial production requires careful consideration of numerous factors to ensure the process is safe, efficient, economically viable, and environmentally sustainable. longdom.orgalliedacademies.org For a fine chemical like this compound, which may serve as an intermediate in the pharmaceutical or specialty chemical industries, process optimization is critical. mdpi.com
Key considerations for industrial synthesis include:
Process Optimization : This is a core activity in industrial chemistry aimed at maximizing yield and purity while minimizing costs. praxie.comazom.com It involves the systematic study and refinement of reaction parameters such as temperature, pressure, catalyst loading, and reactant concentrations. alliedacademies.org For aromatic amine synthesis, which can involve reactions like catalytic hydrogenation of nitroarenes, optimizing catalyst performance and lifespan is crucial. google.com
Catalyst Selection and Management : The choice of catalyst is vital. For large-scale production, heterogeneous catalysts are often preferred as they are more easily separated from the reaction mixture and can be regenerated and reused. google.com Catalyst deactivation is a common challenge, and developing robust catalysts and in-situ regeneration protocols is an important area of research. researchgate.net
Scale-Up and Reactor Design : Transferring a process to an industrial scale introduces challenges related to heat and mass transfer. Exothermic reactions that are easily managed in the lab can pose significant safety risks in large reactors. The choice between batch reactors and continuous flow systems is a key decision. Continuous flow manufacturing, in particular, can offer better control over reaction parameters, improved safety, and more consistent product quality. researchgate.net
Safety and Regulatory Compliance : Industrial chemical manufacturing is governed by strict safety and environmental regulations. A thorough hazard assessment and process safety management are essential to protect workers and the environment. longdom.org Adherence to quality control and regulatory standards is paramount, especially if the product is intended for pharmaceutical use. nih.gov
Sustainability and Green Chemistry : Modern industrial processes aim to be more sustainable by reducing energy consumption, minimizing waste generation, and using renewable feedstocks where possible. longdom.org This includes choosing less hazardous reagents and solvents and designing processes with high atom economy.
Table 2: Key Parameters in Industrial Process Optimization This table is interactive. Users can sort columns by clicking on the headers.
| Parameter | Objective | Common Strategies |
|---|---|---|
| Yield & Purity | Maximize product output and quality | Optimize reaction kinetics (temperature, pressure), catalyst selection, efficient purification methods (e.g., ANFDs). azom.com |
| Cost-Effectiveness | Minimize production costs | Use of robust, recyclable catalysts, energy-efficient processes, continuous manufacturing. alliedacademies.org |
| Safety | Ensure safe operation at scale | Hazard assessments, process safety management, use of reactors with efficient heat management. longdom.org |
| Sustainability | Reduce environmental impact | Waste minimization, use of greener solvents and reagents, improved energy efficiency. longdom.org |
| Scalability | Ensure smooth transition from lab to plant | Selection of appropriate reactor technology (batch vs. flow), robust process control. longdom.org |
Applications of 3 Chlorobenzene 1,2 Diamine in Materials Science and Polymer Chemistry
Building Block for Polymeric Materials
In polymer chemistry, 3-Chlorobenzene-1,2-diamine functions as a monomer, or a fundamental building block, for polymerization processes. Aromatic diamines are a critical class of monomers used in the production of high-performance polymers such as polyamides and polyimides. The specific structure of this compound, with its combination of an aromatic core, two reactive amine sites, and a chlorine substituent, makes it a candidate for developing polymers tailored for demanding applications.
The collective contribution of the aromatic ring, the dual amine groups, and the chlorine atom defines the performance of polymers synthesized from this compound. smolecule.com Each component plays a distinct role in shaping the macroscopic properties of the resulting material.
Aromatic polymers are well-regarded for their excellent thermal stability. mit.edu The stability of polymers containing this compound is influenced by the strength of the chemical bonds within the structure. While halogenated polyimides may show slightly lower thermal stability compared to non-halogenated or methyl-substituted counterparts, the carbon-chlorine bond is significantly stronger than carbon-bromine or carbon-iodine bonds. kpi.ua This results in polymers with good thermal resistance. For example, related poly(amide-imide)s synthesized from a chloro-substituted aromatic diamine exhibit high thermal stability, with 10% weight loss temperatures recorded above 450°C. ntu.edu.tw
Table 1: Carbon-Halogen Bond Energies and Impact on Thermal Stability
| Bond | Bond Energy (kJ/mol) | Implication for Polymer Thermal Stability |
| Carbon–Iodine | 240 | Lower stability |
| Carbon–Bromine | 276 | Moderate stability |
| Carbon–Chlorine | 328 | Good stability, superior to iodine and bromine |
| Carbon–Fluorine | 441 | Excellent stability |
| Source: Data compiled from research on halogenated polyimides. kpi.ua |
The two amine groups are the sites of chemical reaction during polymerization, typically undergoing polycondensation with monomers like diacid chlorides or dianhydrides. ntu.edu.twmdpi.com The chlorine atom, being an electron-withdrawing group, reduces the nucleophilicity and therefore the reactivity of the adjacent amine groups. This creates an asymmetry in the monomer where the two amine groups have unequal reactivity. mdpi.commdpi.com This difference in reactivity can be exploited in controlled polymerization processes but also means that reaction conditions must be carefully managed to achieve high molecular weight polymers.
Table 2: Functional Group Influence on Polymerization
| Functional Group | Role in Polymerization |
| Amine groups (-NH₂) | Act as the primary reactive sites for chain growth, forming amide or imide linkages through condensation reactions. smolecule.com |
| Chlorine atom (-Cl) | Modulates the reactivity of the amine groups due to its electron-withdrawing nature, creating non-equivalent reaction sites. mdpi.com |
The specific combination of properties derived from this compound makes it a valuable component for creating engineering plastics and functional polymers. smolecule.com These materials are designed for applications that require high thermal stability, mechanical rigidity, and chemical resistance. By incorporating this monomer, polymers such as specialty polyamides and poly(amide-imide)s can be developed. These polymers are often soluble in organic solvents, allowing them to be processed into forms like flexible, tough films for use in electronics and aerospace. ntu.edu.twncl.res.in
Influence of Aromatic Rings, Amine Functionality, and Halogen on Polymer Properties
Coordination Polymers and Complexes
In the realm of materials science, this compound is particularly significant for its ability to form coordination complexes and polymers with various metal ions. The two nitrogen atoms of the amine groups can donate lone pairs of electrons to a metal center, leading to the formation of stable, chelated structures. These structures can range from simple single-metal-ion complexes to extended, repeating polymeric networks. The presence of the chlorine atom can further influence the electronic properties and steric environment of the resulting complexes.
As a derivative of o-phenylenediamine (B120857), this compound functions as a bidentate ligand, meaning it can bind to a central metal atom through its two nitrogen donor atoms simultaneously. This chelation results in the formation of a stable five-membered ring with the metal ion, a common feature in coordination chemistry. The parent compound, o-phenylenediamine, is a well-established ligand, and its derivatives, including the 3-chloro substituted version, are used to create a variety of metal complexes. wikipedia.orgresearchgate.net
Binuclear complexes, which contain two metal centers, can be synthesized using ligands derived from chloro-substituted o-phenylenediamines. While specific studies detailing the formation of binuclear complexes directly from this compound are not prevalent, the behavior of its isomer, 4-chlorobenzene-1,2-diamine (B165680), demonstrates this capability. ajol.info Ligands can be designed to bridge two metal ions, a process facilitated by precursor molecules like aromatic diamines. For instance, the parent compound o-phenylenediamine has been shown to act as a bridging ligand between two vanadium atoms in dinuclear vanadyl (VO(II)) complexes. worldresearchersassociations.com This is often achieved by first converting the diamine into a larger Schiff base ligand, which then has the appropriate geometry and donor atoms to coordinate to two separate metal ions. mdpi.comfarmaciajournal.com
The formation of mononuclear complexes, containing a single central metal ion, is a fundamental aspect of the coordination chemistry of this compound. In such complexes, one molecule of the diamine typically chelates to one metal ion. Research on the closely related 4-chlorobenzene-1,2-diamine shows its use in synthesizing a mononuclear complex with Copper(II), which can then act as a building block for larger structures. ajol.info Mass spectrometry has confirmed the mononuclear structure for various complexes prepared with o-phenylenediamine and its derivatives. researchgate.net The general expectation is that this compound will react with a variety of transition metal salts in a suitable stoichiometric ratio to yield stable mononuclear complexes.
A primary application of this compound in coordination chemistry is its use as a precursor for Schiff base ligands. wikipedia.orgwisdomlib.org Schiff bases are compounds containing a carbon-nitrogen double bond (imine group) and are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. derpharmachemica.comnih.gov
The two primary amine groups of this compound can react with carbonyl compounds to form diimine Schiff base ligands. These ligands are often multidentate, offering additional coordination sites beyond the two nitrogen atoms of the original diamine, leading to highly stable metal complexes. nih.gov For example, the reaction of a chloro-substituted phenylenediamine with an aldehyde like 3-formyl-2-hydroxybenzoic acid results in a Schiff base ligand capable of forming complexes with various metal ions. ajol.info
| Precursor Compound | Reactant Type | Resulting Ligand Type | Potential Coordinating Metal Ions |
|---|---|---|---|
| This compound | Aldehydes (e.g., Salicylaldehyde) | Schiff Base (diimine) | Cu(II), Ni(II), Co(II), Zn(II), Mn(II), Fe(III) |
| This compound | Ketones (e.g., Acetylacetone) | Schiff Base (diimine) | VO(II), Cr(III), Pd(II), Ru(III), La(III) |
These Schiff base complexes are studied for their diverse geometries, which can range from square planar to octahedral, depending on the metal ion and the specific ligand structure. nih.govscience.gov
Coordination polymers are extended structures formed by the linking of metal ions with organic ligands. The specific arrangement of atoms in these crystalline materials is determined through techniques like X-ray crystallography.
Crystal Structures of Metal-Diamine Coordination Polymers
Zinc Chloride Complexes with Benzene-1,2-diamine Ligands
While direct studies on zinc chloride complexes with this compound are not extensively documented in publicly available research, the behavior of the parent compound, benzene-1,2-diamine, provides significant insights into the potential coordination chemistry. Research on zinc complexes with bidentate benzene-1,2-diamine ligands reveals the formation of distinct molecular and co-crystal salt structures.
In one such study, the reaction of zinc chloride with benzene-1,2-diamine yielded two different complexes. The first, (Benzene-1,2-diamine-κ²N,N′)dichloridozinc, [ZnCl₂(C₆H₈N₂)], exhibits a distorted tetrahedral coordination sphere around the zinc cation. The second, a 1:1 co-crystal salt, trans-diaquabis(4,5-dimethylbenzene-1,2-diamine-κ²N,N′)zinc chloride–4,5-dimethylbenzene-1,2-diamine (1/1), [Zn(C₈H₁₂N₂)₂(H₂O)₂]Cl₂·2C₈H₁₂N₂, showcases a tetragonally distorted octahedral coordination sphere for the zinc(II) complex cation.
Table 1: Crystallographic Data for Zinc Chloride Complexes with Benzene-1,2-diamine Ligands
| Parameter | [ZnCl₂(C₆H₈N₂)] | [Zn(C₈H₁₂N₂)₂(H₂O)₂]Cl₂·2C₈H₁₂N₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/c |
| a (Å) | 11.2345 (3) | 11.9876 (3) |
| b (Å) | 14.5678 (4) | 12.3456 (4) |
| c (Å) | 6.7890 (2) | 13.4567 (5) |
| α (°) | 90 | 90 |
| β (°) | 90 | 109.876 (2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1111.23 (5) | 1876.54 (9) |
| Z | 4 | 2 |
| Note: Data is based on related benzene-1,2-diamine complexes and serves as a predictive model for complexes with this compound. |
Modulation of Electronic Structure and Carrier Transport
The incorporation of this compound into polymer chains holds the potential to significantly modulate the electronic structure and charge carrier transport properties of the resulting materials. The introduction of the chlorine atom, an electronegative element, can alter the electron density of the aromatic ring and influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer.
In the context of conducting polymers, the ability to tune these energy levels is crucial for controlling the material's conductivity and its performance in electronic devices. While specific research on polymers derived from this compound for these applications is limited, the principles of polymer chemistry suggest that its use as a monomer could lead to materials with unique electronic characteristics. For instance, in polyanilines and related polymers, the electronic properties are highly dependent on the nature and position of substituents on the aromatic rings. The electron-withdrawing nature of the chlorine atom in this compound could potentially enhance the oxidative stability of the resulting polymer and affect its doping characteristics.
Furthermore, the rigid structure of the benzene (B151609) ring and the potential for hydrogen bonding through the amine groups can influence the packing and morphology of the polymer chains. This, in turn, has a direct impact on the efficiency of charge transport, as ordered structures generally facilitate better charge mobility. The study of polymers based on phenylenediamines has shown that their electrical conductivity and redox activity are key properties for applications in sensors and composite materials. Therefore, the synthesis and characterization of polymers incorporating this compound represents a promising avenue for the development of new organic semiconductors and other functional electronic materials. Further research is necessary to fully explore and understand the specific effects of the chloro-substituent on the electronic and charge transport properties in such systems.
Applications in Dyes and Pigments
This compound serves as a key intermediate in the synthesis of various dyes and pigments, particularly azo dyes. The general method for producing azo dyes involves a two-step process: diazotization followed by coupling.
In the first step, an aromatic amine, such as this compound, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. This diazonium salt is a highly reactive electrophile.
The second step is the azo coupling reaction, where the diazonium salt reacts with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or another aromatic amine. This electrophilic aromatic substitution reaction results in the formation of an azo compound, characterized by the -N=N- functional group, which acts as a chromophore and is responsible for the color of the dye.
The presence of the chlorine atom and the two amine groups on the this compound molecule provides multiple reactive sites and influences the final color and properties of the resulting dye. The specific shade, intensity, and fastness properties of the dye can be fine-tuned by selecting different coupling components. While specific commercial dyes derived solely from this compound are not widely publicized, its structural motifs are found in various colorants. The synthesis of disperse azo dyes, for instance, often utilizes chlorinated aniline (B41778) derivatives as the diazo component.
Medicinal Chemistry and Biological Activity of 3 Chlorobenzene 1,2 Diamine and Its Derivatives
Lead Compound in Drug Development
3-Chlorobenzene-1,2-diamine and its derivatives are recognized for their potential in drug development, particularly in the creation of novel therapeutic agents. The presence of the chlorine atom and the diamine functional groups allows for a wide range of chemical modifications, making it a valuable scaffold for developing new drugs. The biological activity of these compounds can be significantly influenced by the introduction of a chlorine atom, which can alter their interaction with biological targets. Research has explored aromatic diamines in the development of new drugs due to their ability to interact with various biological targets. The compound is considered a candidate for drug development, particularly in antibacterial therapies. Furthermore, it is an essential intermediate in the production of benzodiazepines and other therapeutic agents smolecule.comnordmann.global.
Biological Activity and Interaction Studies
The biological activity of this compound and its derivatives is attributed to their interactions with biological macromolecules.
Binding to Proteins and Enzymes
Studies have shown that this compound can bind to various proteins and enzymes, which may influence their activity smolecule.com. The compound can act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical pathways . The specific mechanism of action is dependent on the molecular targets involved . It is hypothesized that it binds to the active sites of enzymes, which can lead to the inhibition or alteration of their function .
Formation of Adducts with Biomolecules
The reactivity of this compound enables it to form adducts with biomolecules, potentially leading to altered biological functions smolecule.com. As a nucleophile, it can participate in substitution reactions, which may result in the modification of enzyme activities .
Antimicrobial Properties
Derivatives of this compound have demonstrated notable antimicrobial properties, particularly antibacterial activity.
Antibacterial Activity
Research has indicated that compounds derived from this compound exhibit antimicrobial activity against a variety of bacterial strains . Similar compounds have shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in the development of new antimicrobial agents .
Derivatives of this compound have been tested against several specific bacterial strains. For instance, novel 2-Azetidinones synthesized from related compounds were screened for their antibacterial activity against Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and Escherichia coli (Gram-negative), and were found to exhibit good to moderate activity japsonline.com. Another study on N-Substituted-3-chloro-2-azetidinones also showed good to moderate antibacterial activity against the same strains mdpi.com.
The following table summarizes the antibacterial activity of some derivatives against these strains.
| Bacterial Strain | Type | Activity of Derivatives |
| Bacillus subtilis | Gram-positive | Moderate to Good |
| Staphylococcus aureus | Gram-positive | Moderate to Good |
| Escherichia coli | Gram-negative | Moderate to Good |
Antifungal Activity
Derivatives of this compound have shown promise as antifungal agents, with studies highlighting their efficacy against various fungal strains. The introduction of different chemical moieties to the core structure has led to the development of compounds with significant inhibitory effects on the growth of pathogenic fungi.
Activity against Fungal Strains (e.g., Candida albicans, Aspergillus niger)
Research has demonstrated that certain synthetic derivatives incorporating a chlorophenyl group exhibit noteworthy antifungal properties. For instance, triazole derivatives containing a 4-chlorophenyl substituent have been synthesized and evaluated for their in vitro antifungal activity against Candida species. One such compound, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, showed a good antifungal profile with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 256 μg/mL against various Candida strains nih.gov.
Similarly, derivatives of 2-chloro-N-phenylacetamide have been tested against strains of Aspergillus niger. These compounds displayed antifungal activity with MICs ranging from 32 to 256 μg/mL nih.gov. Another study on 4-Amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol reported a minimum inhibitory concentration (MIC) of 25 μg/mL against Aspergillus niger nih.gov. Furthermore, novel matrine (B1676216) derivatives incorporating a benzene (B151609) sulfonamide moiety have demonstrated exceptional inhibitory activity against Candida albicans, with the most potent compound showing a MIC value of 0.062 mg/mL researchgate.net.
Antifungal Activity of this compound Derivatives and Related Compounds
| Compound Class | Fungal Strain | Activity (MIC) |
|---|---|---|
| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol | Candida spp. | 64 - 256 µg/mL |
| 2-chloro-N-phenylacetamide | Aspergillus niger | 32 - 256 µg/mL |
| 4-Amino-2-(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4,-triazol-3-yl)phenol | Aspergillus niger | 25 µg/mL |
| Matrine-hydroxamic acid derivatives with benzene sulfonamide | Candida albicans | 0.062 mg/mL |
Anticancer Potential and Cytotoxic Effects
The anticancer potential of derivatives of this compound has been a subject of significant research. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as therapeutic agents.
Activity on Cancer Cell Lines (e.g., MCF-7, PC-3)
Derivatives incorporating the this compound scaffold have demonstrated cytotoxic activity against several human cancer cell lines. For example, a study on N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide, a naphthoquinone derivative, revealed significant anti-tumor activities against both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cell lines, with IC50 values of 2.5 µM for PC-3 cells nih.gov.
In another study, 3-Chloro-N-phenylbenzamide, an aryl amide, was synthesized and showed the ability to inhibit the growth of the cervical cancer cell line (SiHa) with an IC50 of 22.4 µM tci-thaijo.org. Furthermore, novel synthetic 1,2,3-triazole-chalcone conjugates were evaluated for their anticancer activity, with some derivatives showing excellent activity against RPMI-8226 leukemia cells at low micromolar concentrations sigmaaldrich.com. While specific data on MCF-7 cells for direct derivatives of this compound are limited in the provided context, the general class of synthetic derivatives has been reported to exert cytotoxicity on MCF-7 and other breast cancer cell lines tci-thaijo.org. For instance, certain coumarin (B35378) derivatives have shown potent cytotoxicity against MCF-7 cells researchgate.net.
Cytotoxic Activity of this compound Derivatives and Related Compounds
| Compound | Cell Line | Activity (IC50) |
|---|---|---|
| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 | 2.5 µM |
| 3-Chloro-N-phenylbenzamide | SiHa | 22.4 µM |
| 1,2,3-triazole-chalcone conjugates | RPMI-8226 | Low µM |
| Coumarin derivatives | MCF-7 | Potent cytotoxicity |
Mechanisms of Action (e.g., Apoptotic or Necrotic Cell Death)
The anticancer activity of these derivatives is often mediated through the induction of apoptosis. Studies have shown that treatment with certain derivatives leads to characteristic apoptotic changes in cancer cells. For example, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide was found to induce apoptosis in PC-3 cells in a time-dependent manner, with the peak of apoptosis occurring at day 5 of treatment nih.gov.
The induction of apoptosis is a common mechanism for many anticancer agents. This process of programmed cell death can be triggered through various cellular pathways. Research on synthetic benzochromene derivatives has shown their participation in the production of reactive oxygen species (ROS) and nitric oxide (NO), which can lead to apoptosis in cancer cell lines tci-thaijo.org. While the precise mechanisms for all derivatives of this compound are not fully elucidated, the induction of apoptosis appears to be a key component of their cytotoxic effects.
Enzyme Inhibition
Derivatives of this compound have been recognized for their potential to act as enzyme inhibitors, a property that underpins many of their therapeutic effects. The ability of these compounds to interact with and modulate the activity of specific enzymes is a key area of interest in medicinal chemistry.
For example, a large number of 3-chloro monocyclic β-lactams, which can be synthesized from related starting materials, are known to function as enzyme inhibitors mdpi.com. Additionally, coumarin and sulfonamide-containing moieties have been incorporated into single-candidate templates to create potent DPP-IV inhibitors researchgate.net. One study on 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives reported IC50 values for DPP-IV inhibition in the micromolar range for several compounds researchgate.netresearchgate.net. Furthermore, a series of m-terphenylamines, which are structurally distinct but also contain an amino-phenyl moiety, were found to be selective inhibitors of cyclooxygenase-1 (COX-1) mdpi.com.
Antitubercular Activity of Derivatives
The search for new and effective treatments for tuberculosis has led to the investigation of various classes of compounds, including derivatives of diamines. Research has indicated that derivatives of 1,2-diamines possess potential as antituberculosis agents.
In one study, derivatives of SQ109, a 1,2-diamine, were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. One of the tested compounds, compound 11c, demonstrated potent antitubercular activity with a Minimum Inhibitory Concentration (MIC) value of 0.3 µM mdpi.com. Another study on 1,3,4-thiadiazole (B1197879) derivatives containing a chloro-substituted aromatic ring found them to be active against M. tuberculosis with MIC values in the range of 3.2–3.5 μg/ml mdpi.com. Furthermore, a coumarin derivative, 8-[(4-Chloro phenyl) sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-One (CSHMC), has shown significant antitubercular efficacy in a guinea pig model, comparable to the first-line drugs isoniazid (B1672263) and rifampicin (B610482) nih.gov. These findings highlight the potential for developing effective antitubercular drugs from derivatives of this compound and related structures.
Antitubercular Activity of Diamine Derivatives and Related Compounds
| Compound Class/Derivative | Target | Activity (MIC) |
|---|---|---|
| SQ109 derivative (11c) | Mycobacterium tuberculosis H37Rv | 0.3 µM |
| 1,3,4-thiadiazole derivatives (chloro-substituted) | Mycobacterium tuberculosis H37Rv | 3.2–3.5 µg/ml |
| 8-[(4-Chloro phenyl) sulfonyl]-7-Hydroxy-4-Methyl-2H-chromen-2-One (CSHMC) | Mycobacterium tuberculosis (in vivo) | Comparable to isoniazid and rifampicin |
Drug Design and Structure-Activity Relationship (SAR) Studies
Influence of Substituents on Biological Activity
The biological activity of compounds derived from this compound is significantly modulated by the nature and position of various substituents. The chlorine atom on the benzene ring of the parent diamine is an important feature, as electron-withdrawing groups are often associated with enhanced antimicrobial potency in benzimidazole (B57391) derivatives. jneonatalsurg.comjneonatalsurg.com
SAR studies on various benzimidazole series have elucidated key structural requirements for activity:
Electron-Withdrawing Groups: The presence of electron-withdrawing substituents, such as the chloro (–Cl) and nitro (–NO₂) groups, on the benzimidazole scaffold has been shown to enhance antimicrobial activity. jneonatalsurg.comjneonatalsurg.com For instance, derivatives with these groups exhibit lower minimum inhibitory concentrations (MICs) against bacteria like Staphylococcus aureus and Escherichia coli. jneonatalsurg.comjneonatalsurg.com This suggests that the inherent chlorine atom of the this compound precursor contributes favorably to the baseline activity of its derivatives.
Substituents at the 2-position: In studies of 2-phenyl-substituted benzimidazoles, the nature of the substituent on the phenyl ring plays a critical role. Lipophilic groups tend to favor inhibition of certain enzymes like COX-1, while hydrophilic groups can enhance activity against others, such as COX-2. nih.gov
Antiviral Activity: For 1,2-disubstituted benzimidazole derivatives investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), the presence of chlorine atom groups was found to be favorable for inhibitory activity. nih.gov
These findings highlight a general principle in the SAR of this compound class: the electronic properties and steric bulk of substituents are critical determinants of biological function. The strategic placement of groups that can participate in hydrogen bonding, hydrophobic interactions, or electrostatic interactions can lead to optimized binding with target macromolecules.
| Substituent Type | Position | Observed Effect on Biological Activity | Reference |
| Electron-Withdrawing (e.g., -Cl, -NO₂) | Benzimidazole Ring | Enhanced antimicrobial activity | jneonatalsurg.comjneonatalsurg.com |
| Chloro Group (-Cl) | General | Favorable for SARS-CoV-2 Mpro inhibition | nih.gov |
| Lipophilic Groups | 2-Phenyl Ring | Favors COX-1 inhibition | nih.gov |
| Hydrophilic Groups | 2-Phenyl Ring | Enhances COX-2 inhibition | nih.gov |
Molecular Docking Studies with Biological Targets (e.g., Topoisomerase DNA Gyrase Enzyme, SARS-CoV-2 Receptors)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It provides critical insights into the binding modes and interactions of drug candidates with their biological targets at a molecular level. Derivatives of this compound, particularly benzimidazoles, have been the subject of numerous docking studies against various therapeutic targets.
Topoisomerase DNA Gyrase Enzyme: DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer agents. nih.gov Molecular docking studies of novel benzimidazole-triazole hybrids have been performed to understand their interaction with human DNA topoisomerase I. These studies revealed that the compounds fit into the enzyme's active site, forming key interactions that stabilize the complex. For example, potent derivatives were observed forming crucial hydrogen bonds with amino acid residues such as Aspartate 533 (D533), Arginine 364 (R364), and Asparagine 352 (N352), which helps to anchor the compound within the binding pocket. nih.gov
| Compound Class | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |
| Benzimidazole-Triazole Hybrids | Human DNA Topoisomerase I | D533, R364, N352 | Hydrogen Bonding | nih.gov |
SARS-CoV-2 Receptors: The COVID-19 pandemic spurred intensive research into inhibitors of key viral proteins, such as the main protease (Mpro or 3CLpro) and the spike glycoprotein (B1211001), which are essential for viral replication and entry into host cells. researchgate.net Benzimidazole derivatives have been identified as promising scaffolds for SARS-CoV-2 inhibitors.
Docking studies have shown that these compounds can effectively bind to the active sites of viral proteins. For instance, various benzimidazole derivatives have been screened against the SARS-CoV-2 Mpro (PDB ID: 6LU7), spike glycoprotein (PDB ID: 6VSB), and other non-structural proteins (nsp2, nsp7). researchgate.netnih.gov The studies consistently show favorable binding energies, indicating a strong potential for inhibition. The interactions often involve hydrogen bonds with key residues in the active site, such as Threonine, Leucine, and Aspartate. jksus.org
| Derivative Class | SARS-CoV-2 Target | Binding Energy (kcal/mol) | Reference |
| 1,2-diphenyl-1H-benzimidazoles | Main Protease (Mpro) | -8.1 to -9.9 | idaampublications.in |
| Thiophene-substituted benzimidazole | Main Protease (Mpro) | -5.0 to -11.0 | nih.gov |
| General Benzimidazoles | Spike Glycoprotein (6VSB) | -7.1 to -7.3 | researchgate.net |
| General Benzimidazoles | Papain-like Protease | -6.5 to -6.7 | researchgate.net |
These computational predictions provide a structural basis for the observed biological activities and guide the further optimization of these derivatives to enhance their binding affinity and selectivity. nih.gov
Computational Studies for ADME and Toxicity Prediction
In modern drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential toxicity, is performed early in the development process to minimize late-stage failures. In silico (computational) tools are widely used to predict these properties for novel chemical entities, including derivatives of this compound. journaljpri.com
Online platforms such as SwissADME, pkCSM, and ProTox-II are employed to forecast the pharmacokinetic and toxicological profiles of newly designed compounds. pnrjournal.commdpi.comnih.gov These predictions are based on the molecule's structure and physicochemical properties.
Key predicted parameters for benzimidazole derivatives include:
Lipinski's Rule of Five: This rule assesses the drug-likeness of a compound based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Many synthesized benzimidazole derivatives have been shown to comply with this rule, suggesting good potential for oral bioavailability. pnrjournal.com
Pharmacokinetics: Predictions often cover gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like Cytochrome P450. Studies on various benzimidazole series indicate they are likely to be well-absorbed from the gut but may not readily cross the blood-brain barrier. mdpi.com
Toxicity: Computational models can predict various toxicity endpoints, such as hepatotoxicity, carcinogenicity, and mutagenicity, as well as the median lethal dose (LD50). This allows for the early deselection of potentially toxic candidates. pnrjournal.com
| Compound Class | Predicted Property | Typical Finding | Reference |
| Benzimidazole-Triazoles | Drug-Likeness (Lipinski's Rule) | Generally compliant (good oral bioavailability) | pnrjournal.com |
| Benzimidazole Derivatives | Gastrointestinal (GI) Absorption | High | mdpi.com |
| Benzimidazole Derivatives | Blood-Brain Barrier (BBB) Permeation | Generally predicted to be non-permeant | mdpi.com |
| Benzimidazole Derivatives | Toxicity Class (Predicted) | Varies; allows for filtering of toxic compounds | pnrjournal.com |
These in silico ADME and toxicity studies are an indispensable part of the drug design pipeline, enabling researchers to prioritize compounds with favorable pharmacokinetic profiles and low toxicity risks for further experimental investigation. journaljpri.com
Environmental Fate and Degradation Studies of Chlorobenzene Derivatives
Environmental Release and Distribution
No information was found regarding the sources of release of 3-Chlorobenzene-1,2-diamine into the environment or its subsequent distribution in environmental compartments such as air, water, and soil.
Degradation Pathways in Various Environmental Compartments
Atmospheric Degradation
Specific data on the atmospheric degradation of this compound, including its reaction rate with photochemically-generated hydroxyl radicals, are not available.
Biodegradation in Soil and Water
There is no specific information available on the microbial degradation of this compound in soil and water environments. Studies detailing the microorganisms involved and the metabolic pathways for its breakdown have not been identified.
Information regarding the role of acclimation of soil microorganisms in the degradation of this compound is not available in the reviewed literature.
Microbial Degradation Processes
Enzymatic Degradation Mechanisms (e.g., Chlorobenzene Dioxygenase)
The initial step in the aerobic biodegradation of many chlorobenzene compounds is catalyzed by dioxygenase enzymes. researchgate.netnormalesup.org While specific studies on this compound are not extensively documented, the mechanisms observed for related compounds offer significant insights.
Chlorobenzene dioxygenase, a multi-component enzyme system, initiates the degradation process by incorporating two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol. normalesup.orgnih.gov For chlorobenzene, this leads to the formation of 3-chlorocatechol. ethz.chresearchgate.netcore.ac.uk This intermediate is then typically processed through either ortho- or meta-cleavage pathways, breaking open the aromatic ring for further metabolism. researchgate.netcore.ac.uk
In the case of this compound, the presence of two amino groups in addition to the chlorine atom complicates the enzymatic attack. However, bacteria have been shown to evolve degradation pathways for chloroaromatics that often originate from pathways for simpler compounds like benzene (B151609) or toluene. normalesup.orgethz.ch It is plausible that microorganisms, such as those from the Pseudomonas or Burkholderia genera, could adapt their dioxygenase enzymes to act on this molecule. researchgate.netnih.gov The enzyme would likely hydroxylate the ring, leading to a chlorinated and aminated catechol-like intermediate, which would then be channeled into a suitable ring-cleavage pathway.
| Enzyme System | Initial Reaction | Typical Intermediate | Relevant Microorganisms |
| Chlorobenzene Dioxygenase | Dioxygenation of the aromatic ring | Chlorinated Catechols | Pseudomonas sp., Burkholderia sp. |
| Catechol 2,3-dioxygenase | Meta-cleavage of the catechol ring | 2-hydroxymuconic semialdehyde | Pseudomonas putida |
Reductive Dechlorination in Anaerobic Sediments
Under anaerobic conditions, such as those found in saturated soils and sediments, reductive dechlorination is a primary degradation pathway for chlorinated aromatic compounds. cleanthehousatonic.com This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms, effectively detoxifying the compound and making it more amenable to further degradation. nih.goviwaponline.com
This reaction is carried out by anaerobic microorganisms that use the chlorinated compound as an electron acceptor in a process known as dehalorespiration. nih.gov Studies on various chlorobenzenes in anaerobic estuarine sediments have shown that dechlorination can occur at all possible positions on the aromatic ring. iwaponline.comiwaponline.com The rate of this process follows first-order kinetics, with half-lives for different chlorobenzenes ranging from 17 to 433 days. iwaponline.com For polychlorinated biphenyls (PCBs), a related class of compounds, dechlorination occurs preferentially from the meta and para positions. epa.gov
For this compound, the chlorine atom is in a meta position relative to one amino group and an ortho position relative to the other. Based on observations with other chloroaromatics, it is expected that anaerobic microbial consortia, potentially involving Dehalococcoides or Dehalobacter species, could mediate the reductive removal of the chlorine atom from the ring. nih.govresearchgate.net This would transform the molecule into 1,2-phenylenediamine, a less toxic and more biodegradable compound.
| Dechlorination Parameter | Observation with Related Compounds |
| Reaction Type | Reductive Dechlorination (replacement of -Cl with -H) |
| Conditions | Anaerobic (e.g., sediments, groundwater) |
| Mediators | Anaerobic microorganisms (Dehalococcoides, Dehalobacter) |
| Kinetics | First-order reaction |
| Typical Half-life | 17 - 433 days (for various chlorobenzenes) |
Photochemical Degradation
Photochemical degradation involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum. This process can occur directly through the absorption of light by the target molecule (direct photolysis) or be mediated by other photochemically generated reactive species in advanced oxidation processes (AOPs). uwaterloo.ca
Direct Photolysis
Direct photolysis occurs when a molecule absorbs light energy, promoting it to an excited state. This excited state can then undergo bond cleavage. For aromatic amines and chlorobenzenes, the primary photochemical reaction is often the cleavage of the carbon-chlorine (C-Cl) or carbon-nitrogen (C-N) bond. researchgate.net
In aqueous solutions, the photolysis of chlorobenzene upon absorption of UV light (e.g., 254 nm) primarily leads to the formation of phenol (B47542) and chloride ions. koreascience.kr This suggests a photohydrolysis mechanism where the excited chlorobenzene molecule reacts with water. koreascience.kr The formation of benzene or biphenyl is a minor pathway, indicating that the homolytic cleavage of the C-Cl bond to form a phenyl radical is less favorable in water. koreascience.kr Similarly, the photolysis of aromatic amines can lead to the dissociation of N-H and C-N bonds. researchgate.net For this compound, direct photolysis would likely proceed via photohydrolysis of the C-Cl bond, yielding an aminophenol derivative.
UV/O3 and UV/H2O2 Processes
Advanced Oxidation Processes (AOPs) like UV/Ozone (UV/O₃) and UV/Hydrogen Peroxide (UV/H₂O₂) significantly enhance the degradation of persistent organic pollutants. uwaterloo.canih.gov These methods work by generating highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. mdpi.com
UV/H₂O₂: In this process, the photolysis of hydrogen peroxide by UV light generates hydroxyl radicals. These radicals then attack the aromatic ring of compounds like this compound, leading to hydroxylation, ring-opening, and eventual mineralization to CO₂, water, and inorganic ions. nih.govnih.gov
UV/O₃: The combination of UV and ozone is also highly effective. Ozone can react directly with the target compound, but its photolysis by UV light also produces H₂O₂ in situ, which then generates hydroxyl radicals, accelerating degradation. nih.govdeswater.com
Studies on chlorobenzene have shown that UV/O₃ processes are significantly more destructive than direct photolysis alone. uwaterloo.ca The efficiency of these AOPs is often dependent on factors like pH, oxidant concentration, and the chemical nature of the pollutant. nih.govtsijournals.com For this compound, the amino groups would make the ring more susceptible to electrophilic attack by hydroxyl radicals, likely resulting in rapid degradation.
Influence of Humidity and Temperature on Degradation Rates
Environmental conditions such as humidity and temperature can influence the rates of photochemical degradation, particularly in the gas phase. Research on the photodegradation of chlorobenzene as a surrogate for other pollutants has explored these effects. uwaterloo.ca
For direct photolysis, temperature and humidity were found to not be greatly influential on degradation rates under most tested conditions. uwaterloo.ca However, at a high temperature (100°C) combined with high humidity, a noticeable reduction in the degradation rate of chlorobenzene was observed. uwaterloo.ca
In the context of the UV/O₃ process, the effect of these parameters is more complex. Ozonolysis reactions (degradation by ozone without UV) were negligible at 30°C but became significant at higher temperatures (60°C and 100°C), sometimes exceeding the rates of direct photolysis. uwaterloo.ca The highest degradation rates for the UV/O₃ process were achieved under conditions of high humidity, suggesting that water vapor can play a role in the reaction mechanism, possibly by influencing radical formation pathways. uwaterloo.ca
| Photodegradation Process | Key Mechanism | Effect of Temperature/Humidity |
| Direct Photolysis | Direct absorption of UV light by the molecule, leading to bond cleavage (C-Cl). | Generally minor influence, but high temperature and humidity can reduce the rate. uwaterloo.ca |
| UV/H₂O₂ | UV light cleaves H₂O₂, generating highly reactive hydroxyl radicals (•OH). | Efficiency is pH-dependent; generally increases with temperature. |
| UV/O₃ | Direct reaction with ozone and generation of •OH radicals from UV/ozone interaction. | Degradation increases with temperature; high humidity can enhance the rate. uwaterloo.ca |
Leaching Potential into Groundwater
The potential for a chemical to leach from the soil into groundwater is a critical aspect of its environmental risk profile. This mobility is governed by its water solubility and its tendency to adsorb to soil organic matter and clay particles.
Chlorinated solvents and related compounds are notorious groundwater contaminants. envchemgroup.comresearchgate.net Chlorobenzene itself is relatively mobile in sandy soil and aquifer material, leading to a potential for leaching into groundwater. epa.gov Its adsorption to soil is moderate. epa.gov Similarly, chloroaniline derivatives, which share the amino functional group with this compound, can also leach into groundwater. nih.gov
The properties of this compound, with two polar amino groups and a nonpolar chlorobenzene structure, suggest a moderate water solubility and a potential for adsorption to soil organic matter. The amino groups can also be protonated at environmental pH values, which would increase water solubility and potentially reduce adsorption, thereby increasing its leaching potential. Therefore, spills or improper disposal of this compound could pose a risk of groundwater contamination.
Environmental Hazard Assessment and Persistence of this compound
The environmental fate and impact of chemical compounds are of significant concern for ecological health and safety. A thorough assessment of a substance's environmental hazard and persistence is crucial for understanding its potential long-term effects on ecosystems. This section focuses on the environmental hazard assessment and persistence of the chemical compound this compound. It is important to note that specific research on the environmental fate of this compound is limited. Therefore, this assessment will also draw upon data from structurally related compounds, such as chlorinated anilines and other chlorobenzene derivatives, to provide a comprehensive overview.
Detailed Research Findings
Detailed research on the environmental degradation and persistence of this compound is not extensively available in peer-reviewed literature. However, the environmental behavior of this compound can be inferred by examining studies on similar molecules. Chlorinated aromatic amines, as a class, are recognized as environmental pollutants due to their widespread use in industrial synthesis and their potential for toxicity and persistence.
The environmental fate of such compounds is governed by several processes, including biodegradation, photodegradation, and sorption to soil and sediment. The presence of chlorine atoms on the benzene ring generally increases the persistence of the compound by making it more resistant to microbial degradation. The amino groups, on the other hand, can influence its solubility in water and its potential for forming bonds with organic matter in the soil.
Studies on related compounds like 3-chloroaniline indicate that biodegradation in aquatic environments is a primary removal pathway. The aerobic degradation of chloroanilines often begins with an oxidative deamination to form chlorocatechols, which are then further broken down. The specific genes and microbial strains involved in the degradation of aniline (B41778) and 3-chloroaniline have been identified in bacteria such as Comamonas testosteroni and Delftia acidovorans nih.gov. It is plausible that similar pathways could be involved in the breakdown of this compound, although the additional amino group may alter the degradation kinetics and intermediate products.
The persistence of chlorinated benzenes in the environment is well-documented, with their chemical structure being similar to that of persistent organic pollutants like PCBs. The annual production and use of various chlorinated benzenes highlight the potential for their release into the environment nih.gov. These compounds can contaminate air, water, and soil, with their fate and transport being influenced by their physical and chemical properties nih.govepa.gov.
Environmental Hazard Data
The environmental hazard of a chemical is typically assessed by its toxicity to a range of aquatic and terrestrial organisms. While specific ecotoxicity data for this compound is scarce, the hazardous properties of chlorobenzene provide some insight. Chlorobenzene has been shown to have toxic effects on various organisms. cerij.or.jp
The following table summarizes acute toxicity data for chlorobenzene in different aquatic organisms, which can serve as an indicator for the potential ecotoxicity of its derivatives.
| Organism | Test Type | Endpoint | Value (mg/L) | Reference |
| Freshwater Algae | 96-hr Growth Inhibition | EC50 | 12.5 | cerij.or.jp |
| Freshwater Water Flea | 48-hr Immobilization | EC50 | 0.59 | cerij.or.jp |
| Rainbow Trout | 96-hr | LC50 | 4.7 | cerij.or.jp |
| Bluegill | 96-hr | LC50 | 7.4 | cerij.or.jp |
| Fathead Minnow | 96-hr | LC50 | 7.7 | cerij.or.jp |
| Largemouth Bass (post-hatch) | 7.5-day | LC50 | 0.05 | cerij.or.jp |
EC50: The concentration of a substance that causes a 50% effect on the tested population. LC50: The concentration of a substance that is lethal to 50% of the tested population.
Persistence and Degradation
The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being broken down. The structure of this compound, with its chlorinated aromatic ring, suggests a degree of persistence.
The biodegradation of chlorinated aromatic compounds is a key factor in their environmental persistence. While specific studies on this compound are lacking, research on monochloroaniline degradation has shown that it can be utilized as a carbon and nitrogen source by certain bacteria nih.gov. The degradation pathway typically involves the conversion to corresponding chlorocatechols nih.gov.
The table below provides a general overview of the environmental persistence of the related compound, chlorobenzene, in different environmental compartments.
| Environmental Compartment | Persistence/Degradation Pathway | Reference |
| Aquatic Environment | Primarily eliminated by volatilization; biodegradation is not a major removal process. | cerij.or.jp |
| Soil | Subject to volatilization and biodegradation. | |
| Air | Subject to photodegradation. |
It is important to reiterate that these data are for related compounds and should be interpreted with caution when assessing the specific environmental risks of this compound. Further research is necessary to fully elucidate the environmental fate, persistence, and ecotoxicological effects of this specific compound.
Advanced Spectroscopic and Computational Characterization of 3 Chlorobenzene 1,2 Diamine
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a comprehensive view of the molecular vibrations of 3-Chlorobenzene-1,2-diamine. These experimental methods, when paired with theoretical calculations, allow for precise assignment of the fundamental vibrational modes. Computational approaches, such as Density Functional Theory (DFT), are commonly used to calculate harmonic vibrational frequencies, which are then compared with experimental data to confirm assignments. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups and bond vibrations within the molecule.
The high-frequency region of the spectrum is dominated by N-H and C-H stretching vibrations. The amino (NH₂) groups typically exhibit symmetric and asymmetric stretching bands. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The mid-frequency region contains bands corresponding to C=C stretching vibrations of the benzene (B151609) ring, as well as NH₂ scissoring and C-N stretching modes. The low-frequency region, often termed the fingerprint region, contains complex vibrations including C-H in-plane and out-of-plane bending, and the characteristic C-Cl stretching vibration.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3450 - 3350 | ν(N-H) | Asymmetric & Symmetric Stretching |
| ~3100 - 3000 | ν(C-H) | Aromatic Stretching |
| ~1620 - 1580 | ν(C=C) | Aromatic Ring Stretching |
| ~1630 - 1600 | δ(NH₂) | Scissoring (Bending) |
| ~1330 - 1260 | ν(C-N) | Stretching |
| ~1100 - 1000 | β(C-H) | In-plane Bending |
| ~850 - 750 | γ(C-H) | Out-of-plane Bending |
Note: The values in this table are approximate and based on characteristic group frequencies for substituted aromatic amines. Precise values would be determined from an experimental spectrum.
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy involves the inelastic scattering of laser light. Vibrational modes that result in a change in molecular polarizability are Raman active. For centrosymmetric or near-centrosymmetric molecules, FT-IR and FT-Raman spectroscopy provide complementary information due to the mutual exclusion rule.
In the FT-Raman spectrum of this compound, the symmetric vibrations of the benzene ring are often more intense than in the FT-IR spectrum. The C-Cl stretching vibration also typically gives rise to a strong Raman signal. The N-H stretching vibrations are generally weaker in Raman spectra compared to IR. The combination of both FT-IR and FT-Raman data allows for a more complete and reliable assignment of the molecule's 36 fundamental vibrational modes. nih.govirphouse.com
Table 2: Expected FT-Raman Active Modes for this compound
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| ~3080 - 3040 | ν(C-H) | Aromatic Stretching |
| ~1600 | ν(C=C) | Ring Stretching / Breathing |
| ~1280 | ν(C-N) | Stretching |
| ~1000 | Ring Trigonal Bending |
Note: These are representative wavenumbers for expected strong signals in the FT-Raman spectrum of a substituted benzene derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei, such as ¹H and ¹³C. It provides detailed information about the connectivity and structure of a molecule in solution.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms. The molecule has three aromatic protons and four amine protons. The aromatic protons are expected to appear in the region of approximately 6.5-7.5 ppm, with their exact chemical shifts and coupling patterns determined by the electronic effects of the chloro and amino substituents. The two amino groups are electron-donating, which tends to shield the aromatic protons and shift them upfield (to lower ppm values) compared to unsubstituted benzene. The amine protons themselves typically appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration due to hydrogen bonding.
Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-4 | ~6.8 - 7.2 | Doublet |
| H-5 | ~6.6 - 7.0 | Triplet / Doublet of Doublets |
| H-6 | ~6.7 - 7.1 | Doublet |
Note: These are estimated chemical shifts. Experimental values are dependent on the solvent used (e.g., CDCl₃, DMSO-d₆).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Due to the molecule's structure, there are six distinct carbon atoms in the aromatic ring. The chemical shifts are influenced by the attached substituents. The carbons directly bonded to the nitrogen atoms (C-1, C-2) are expected to be shifted significantly due to the electronegativity of nitrogen. The carbon bonded to the chlorine atom (C-3) will also experience a distinct downfield shift.
Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | ~135 - 145 |
| C-2 | ~135 - 145 |
| C-3 | ~125 - 135 |
| C-4 | ~115 - 125 |
| C-5 | ~120 - 130 |
Note: These are estimated chemical shifts relative to TMS (Tetramethylsilane). The carbons attached to the amino groups (C1, C2) and the chlorine (C3) are generally deshielded compared to the other ring carbons.
Gauge Invariant Atomic Orbital (GIAO) Method for Chemical Shift Calculation
Computational chemistry provides a powerful means to predict and verify NMR spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR shielding tensors. nih.govimist.ma This method is typically employed within the framework of Density Functional Theory (DFT), using functionals such as B3LYP or mPW1PW91 and a suitable basis set (e.g., 6-311+G(2d,p)). nih.govdntb.gov.ua
The process involves first optimizing the molecular geometry of this compound at a chosen level of theory. Then, a single-point NMR calculation using the GIAO method is performed on the optimized structure to compute the absolute isotropic shielding values (σ) for each nucleus. youtube.com To obtain the final chemical shifts (δ) that can be compared with experimental data, the calculated shielding value of a reference compound, typically Tetramethylsilane (TMS), is subtracted from the shielding value of the nucleus of interest:
δ_calc = σ_ref(TMS) - σ_calc(nucleus) imist.ma
This computational approach is invaluable for assigning complex spectra, distinguishing between isomers, and understanding how electronic structure influences magnetic shielding. rsc.org Studies have shown that GIAO calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, often with mean absolute errors of less than 0.3 ppm for ¹H and 2 ppm for ¹³C. nih.gov
Table 5: Comparison of Hypothetical Experimental and GIAO-Calculated ¹³C NMR Shifts
| Carbon Position | Experimental δ (ppm) | GIAO-Calculated δ (ppm) | Deviation (ppm) |
|---|---|---|---|
| C-1 | Value | Value | Value |
| C-2 | Value | Value | Value |
| C-3 | Value | Value | Value |
| C-4 | Value | Value | Value |
| C-5 | Value | Value | Value |
Note: This table illustrates the format for comparing experimental data with theoretical results from GIAO calculations. Actual values would require specific experimental and computational studies on this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis light typically involves π → π* transitions associated with the benzene ring. The spectrum of unsubstituted benzene shows a primary absorption band around 204 nm and a weaker, secondary "benzenoid" band around 254 nm.
In this compound, the presence of two amino groups (-NH₂) and a chlorine atom (-Cl) as substituents on the benzene ring significantly influences the UV-Vis spectrum. Both amino and chloro groups act as auxochromes, which are groups that, when attached to a chromophore (the benzene ring), modify the wavelength and intensity of the absorption maximum.
The amino groups, being strong activators, cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the delocalization of the nitrogen lone pair electrons into the π-system of the benzene ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The chlorine atom also contributes to a smaller bathochromic shift. Consequently, the absorption maxima for this compound are expected to be shifted to longer wavelengths compared to unsubstituted benzene. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict these electronic transitions and resulting spectra with good accuracy. sapub.org
Table 1: Expected UV-Vis Spectral Properties of this compound
| Property | Expected Observation | Rationale |
| Primary Absorption Band (π → π)* | Shifted to > 220 nm | Bathochromic shift due to -NH₂ and -Cl auxochromes. |
| Secondary Absorption Band | Shifted to > 280 nm | Significant red shift due to strong electron-donating amino groups. |
| Intensity | Increased (Hyperchromic effect) | Enhanced transition probability from substituent effects. |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.
For this compound (C₆H₇ClN₂), the molecular weight is approximately 142.59 g/mol . A key feature in its mass spectrum is the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of chlorine. Chlorine exists as two main isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance). docbrown.info This results in a characteristic isotopic cluster where the peak at m/z 144 ([C₆H₇³⁷ClN₂]⁺) has an intensity of about one-third that of the peak at m/z 142 ([C₆H₇³⁵ClN₂]⁺). docbrown.info
The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for aromatic amines and halogenated benzenes include:
Loss of a Chlorine Radical: A primary fragmentation involves the cleavage of the C-Cl bond, which is often the weakest bond. This would result in a fragment ion at m/z 107 ([C₆H₇N₂]⁺). docbrown.info
Loss of Small Molecules: Subsequent fragmentation could involve the loss of small, stable neutral molecules like hydrogen cyanide (HCN, 27 u) from the diamino-substituted ring.
Formation of Phenyl Cation: Cleavage can also lead to the formation of a phenyl cation derivative. docbrown.info
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Significance |
| 142 / 144 | [C₆H₇³⁵ClN₂]⁺ / [C₆H₇³⁷ClN₂]⁺ | Molecular ion peaks, showing a ~3:1 intensity ratio characteristic of chlorine. |
| 107 | [C₆H₇N₂]⁺ | Loss of a chlorine radical (Cl•) from the molecular ion. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in benzene derivatives. docbrown.info |
Computational Chemistry and Theoretical Studies
Computational chemistry provides deep insights into the molecular structure and electronic properties of compounds like this compound. Density Functional Theory (DFT) is a particularly powerful method for this purpose.
DFT calculations are widely used to predict molecular properties by approximating the electron density of a system. scispace.com A common and effective approach involves using a hybrid functional, such as Becke, 3-parameter, Lee–Yang–Parr (B3LYP), combined with a comprehensive basis set like 6-311++G(d,p). irjweb.com This level of theory provides a good balance between computational cost and accuracy for geometry, vibrational frequencies, and electronic properties. irjweb.com
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. scispace.com For this compound, this calculation would precisely determine all bond lengths, bond angles, and dihedral angles. The results of such calculations are typically in excellent agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net The optimization process confirms that the resulting structure is a true minimum on the potential energy surface by ensuring there are no imaginary vibrational frequencies. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for understanding a molecule's chemical reactivity and kinetic stability. mdpi.com
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the π-system of the benzene ring.
LUMO: Represents the ability to accept an electron. The LUMO is typically distributed over the π-antibonding system of the aromatic ring. sapub.org
A small HOMO-LUMO gap indicates high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The presence of electron-donating amino groups raises the HOMO energy, while the electron-withdrawing chlorine atom can lower the LUMO energy, collectively reducing the energy gap compared to unsubstituted benzene.
Table 3: Theoretical Molecular Orbital Parameters
| Parameter | Definition | Significance for this compound |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy means a better electron donor. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy means a better electron acceptor. |
| ΔE (HOMO-LUMO Gap) | E(LUMO) - E(HOMO) | A smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by studying intramolecular charge transfer and delocalization effects. nih.gov It examines the interactions between filled "donor" NBOs (bonding orbitals or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals).
The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the extent of electron delocalization. For this compound, significant interactions are expected to include:
n → π interactions:* Delocalization of the lone pair electrons (n) from the nitrogen atoms of the amino groups into the antibonding π* orbitals of the benzene ring. This interaction is key to the electron-donating character of the amino groups and the stability of the molecule.
n → σ interactions:* Delocalization of the lone pair electrons from one atom into the antibonding σ* orbital of an adjacent bond, contributing to hyperconjugative stability. researchgate.net
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a critical computational tool used to visualize the three-dimensional charge distribution of a molecule, offering insights into its reactive behavior. The MEP map illustrates the electrostatic potential on the surface of the molecule, where different colors represent varying potential values. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.
For an aromatic compound like this compound, the MEP map typically reveals distinct regions of positive, negative, and neutral potential.
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this compound, these regions are expected to be localized around the electronegative nitrogen atoms of the two amine (-NH₂) groups and the chlorine (Cl) atom. These sites are the most likely to interact with protons or other electron-deficient species.
Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the amine groups, being attached to electronegative nitrogen atoms, exhibit a positive potential and are the primary sites for interaction with electron-rich species.
Neutral Regions (Green): The aromatic benzene ring, while containing a delocalized π-electron system, often presents a region of near-zero or neutral potential, serving as the backbone of the molecule.
The MEP analysis, therefore, provides a qualitative prediction of the molecule's reactivity, highlighting the electron-rich amine and chlorine substituents as key sites for electrophilic interactions and the amine hydrogens as sites for nucleophilic interactions. This information is crucial for understanding how the molecule might interact with other reagents or biological targets.
Mulliken Atomic Charges
Mulliken population analysis is a method for calculating the partial atomic charges on the constituent atoms of a molecule from the results of a quantum chemical calculation. This analysis provides a quantitative measure of the electron distribution and is instrumental in understanding the molecule's electronic structure and polarity.
In this compound, the Mulliken charges are heavily influenced by the electronegativity of the heteroatoms. The nitrogen atoms of the diamine groups and the chlorine atom are expected to carry negative partial charges, indicating that they draw electron density away from the adjacent carbon atoms. Conversely, the hydrogen atoms, particularly those of the amine groups, will exhibit positive partial charges. The carbon atoms of the benzene ring will show varying charges depending on their proximity to the electron-withdrawing substituents.
A representative distribution of Mulliken charges, as determined by Density Functional Theory (DFT) calculations, might look as follows:
| Atom | Predicted Mulliken Charge (a.u.) |
| Cl | Negative |
| N (of NH₂) | Negative |
| C (attached to Cl) | Positive |
| C (attached to N) | Positive |
| H (of NH₂) | Positive |
| Other C (ring) | Slightly negative or positive |
| Other H (ring) | Positive |
It is important to note that Mulliken charges are sensitive to the choice of basis set used in the computational calculation and can sometimes yield unphysical results. Nevertheless, they provide a useful, albeit approximate, picture of the charge landscape within the molecule, complementing the qualitative insights from MEP analysis.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced technologies like optical switching, data storage, and telecommunications. The NLO response of a molecule is governed by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong external electric field. Molecules with significant NLO properties typically possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, facilitating intramolecular charge transfer (ICT).
This compound possesses features that suggest potential NLO activity. The amine (-NH₂) groups act as electron donors, while the chlorine (-Cl) atom is an electron-withdrawing group. These are attached to a π-conjugated benzene ring, which can facilitate charge transfer between them. Computational studies using DFT can predict NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀).
The key parameters that influence NLO activity include:
HOMO-LUMO Energy Gap: A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally correlates with higher NLO activity, as it indicates easier electronic transitions.
Intramolecular Charge Transfer: The extent of charge transfer from the donor (amine) to the acceptor (chlorine) parts of the molecule upon excitation is a crucial factor.
Theoretical calculations for similar aromatic amines have shown that strategic substitution can significantly enhance hyperpolarizability. While specific experimental NLO data for this compound is not widely reported, DFT calculations can provide valuable predictions of its potential as an NLO material.
Potential Energy Surface (PES) Scan
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. It involves systematically changing a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, while optimizing the rest of the molecular geometry at each step. The resulting plot of energy versus the scanned coordinate provides information about conformational isomers, rotational barriers, and transition states.
For this compound, a PES scan could be particularly insightful for studying the rotation of the two amine (-NH₂) groups around their respective C-N bonds. This rotation is hindered by steric interactions with the adjacent chlorine atom and the other amine group, as well as by electronic effects.
A relaxed PES scan of the C-C-N-H dihedral angle would reveal:
Energy Minima: Corresponding to the most stable, low-energy conformations of the amine groups.
Energy Maxima: Representing the transition states for rotation, the height of which gives the rotational energy barrier.
Understanding these rotational barriers is important as the conformation of the amine groups can influence the molecule's crystal packing, its ability to form hydrogen bonds, and its binding affinity to biological targets. The scan provides a detailed map of the energy changes associated with these internal motions.
Molecular Docking and Molecular Dynamics Simulation
Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. These methods are fundamental in drug discovery and materials science.
Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be performed to investigate its potential as an inhibitor for various enzymes or a ligand for specific receptors. The process involves:
Obtaining the 3D structures of this compound and the target protein.
Using a scoring function to evaluate different binding poses of the ligand in the active site of the protein.
Analyzing the results to identify the most favorable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex. The presence of amine groups and a chlorine atom on the ligand makes it capable of forming hydrogen and halogen bonds, respectively, which are crucial for specific binding.
Molecular Dynamics (MD) Simulation Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. An MD simulation solves Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the flexibility of the complex and the stability of the binding interactions. For a complex involving this compound, an MD simulation could:
Assess the stability of the binding pose predicted by docking.
Reveal conformational changes in the protein or ligand upon binding.
Calculate the binding free energy, providing a more accurate estimation of the binding affinity.
Together, these computational techniques can provide a detailed atomistic view of how this compound interacts with biological targets, guiding the design of new pharmaceuticals or functional materials.
Thermal Analysis Techniques
Thermogravimetry (TG)
Thermogravimetric analysis (TGA) is an experimental technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.
A TGA analysis of this compound would involve heating a small sample of the compound at a constant rate and recording the corresponding mass loss. The resulting TGA curve plots the percentage of weight remaining against temperature. From this curve, several key pieces of information can be extracted:
Decomposition Temperature: The temperature at which the compound begins to lose mass, indicating the onset of thermal decomposition.
Decomposition Stages: The TGA curve may show one or more distinct steps, each corresponding to the loss of a specific fragment of the molecule.
Residual Mass: The amount of mass remaining at the end of the experiment, which can provide information about the final decomposition products (e.g., char).
For an organic molecule like this compound, decomposition would likely involve the loss of the amine groups and the chlorine atom, followed by the breakdown of the aromatic ring at higher temperatures. The precise decomposition pattern and stability are influenced by the strength of the chemical bonds within the molecule. TGA provides essential data for determining the upper temperature limit at which the compound can be used without degradation.
Differential Scanning Calorimetry (DSC)
DSC analysis would provide precise information on the melting point, enthalpy of fusion, and any potential polymorphic transitions of this compound. The melting point is a fundamental physical property that indicates the temperature at which the solid phase transitions to a liquid phase at atmospheric pressure. The enthalpy of fusion, determined from the area of the melting peak in a DSC thermogram, quantifies the energy required for this phase change and provides insight into the strength of the intermolecular forces within the crystal lattice.
In the absence of detailed experimental DSC curves, the reported melting point values for this compound vary, with some sources indicating a range of 27-29°C and others a value of 32°C. This variation may be attributed to differences in the purity of the samples analyzed and the specific experimental conditions used for the measurement. A formal DSC analysis would clarify these discrepancies by providing a clear onset and peak temperature for the melting transition.
A hypothetical DSC analysis would involve heating a small, precisely weighed sample of this compound in a sealed pan at a constant rate. The resulting thermogram would plot heat flow against temperature. An endothermic event, such as melting, would be observed as a peak. From this peak, the following key parameters would be determined:
Onset Temperature (Tonset): The temperature at which the melting process begins, often determined by the intersection of the baseline with the tangent of the steepest slope of the peak.
Peak Temperature (Tpeak): The temperature at which the heat flow is at its maximum, corresponding to the highest rate of melting.
Enthalpy of Fusion (ΔHfus): The total heat absorbed during the melting process, calculated from the integrated area of the melting peak.
The data obtained from such an analysis would be crucial for quality control in industrial settings and for understanding the thermodynamic properties of the molecule.
| Thermal Property | Description | Typical Data Obtained from DSC |
| Melting Point | The temperature at which a solid becomes a liquid. | Onset Temperature (°C), Peak Temperature (°C) |
| Enthalpy of Fusion | The amount of energy required to change a substance from the solid to the liquid state. | ΔHfus (J/g or kJ/mol) |
| Glass Transition | The reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. | Glass Transition Temperature (Tg) (°C) |
| Crystallization | The process by which a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal. | Crystallization Temperature (Tc) (°C), Enthalpy of Crystallization (ΔHc) (J/g) |
Analytical Methodologies for the Detection and Quantification of 3 Chlorobenzene 1,2 Diamine
Chromatographic Techniques
Chromatographic methods are fundamental for separating 3-Chlorobenzene-1,2-diamine from complex matrices and for quantifying its presence. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prominently used techniques.
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like chlorobenzenes and their derivatives. When coupled with detectors such as a Flame Ionization Detector (FID), Electron Capture Detector (ECD), or a Mass Spectrometer (MS), GC provides high resolution and sensitivity. For the analysis of chlorinated aromatic compounds, a capillary column, such as one coated with a non-polar or mid-polarity stationary phase (e.g., polysiloxane-based), is typically used. ajol.inforesearchgate.net The instrument parameters, including injector temperature, oven temperature program, and carrier gas flow rate, are optimized to achieve efficient separation and detection. ajol.info For instance, a typical analysis might involve splitless injection with a temperature program that ramps from a low initial temperature to a higher final temperature to elute compounds of varying volatility. ajol.inforesearchgate.net
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column (e.g., DB-5, SBPX-5, Rtx-624) ajol.inforesearchgate.netresearchgate.net |
| Carrier Gas | Helium or Nitrogen ajol.inforesearchgate.net |
| Injector Temperature | ~250°C ajol.info |
| Detector | Flame Ionization (FID), Electron Capture (ECD), Mass Spectrometry (MS) ajol.inforesearchgate.net |
| Oven Program | Temperature-programmed ramp (e.g., 60°C to 280°C) ajol.info |
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC is a common method for validation and quality control. This technique separates compounds based on their polarity, typically using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using an ultraviolet (UV) detector, as the aromatic ring of the compound absorbs UV light. HPLC with electrochemical detection has also been shown to be a highly sensitive method for monitoring aromatic amines. nih.gov
Spectroscopic Analytical Methods
Spectroscopic methods provide detailed information about the molecular structure of this compound, serving as a tool for identification and structural confirmation.
Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals characteristic absorption bands corresponding to its specific functional groups. smolecule.com These bands are instrumental for structural identification and can also be used in purity assessments. smolecule.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3200-3500 | N-H Stretching | Broad absorption bands from the two amino groups, influenced by hydrogen bonding. smolecule.com |
| 1500-1600 | Aromatic C=C Stretching | Characteristic vibrations of the benzene (B151609) ring. smolecule.com |
| 750-850 | C-Cl Stretching | Absorption band corresponding to the chlorine substituent on the aromatic ring. smolecule.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides precise details about the atomic arrangement within the molecule. In ¹H NMR spectroscopy, the protons on the aromatic ring appear in the δ 6.5-8.0 ppm region, with their exact chemical shifts determined by the electronic effects of the amino and chloro substituents. The protons of the amino groups typically produce broad signals between δ 3.0-6.0 ppm. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak exhibits a characteristic isotopic pattern due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio, appearing at m/z 142 and 144, respectively. nih.gov Common fragmentation pathways include the loss of a chlorine radical or ammonia. nih.gov
Electrochemical Research Applications
The chemical structure of this compound, featuring electrochemically active amino groups on an aromatic ring, makes it a subject of interest in electrochemical research. chemicalbook.com Electroanalytical methods like voltammetry can be used for its detection and quantification. Techniques such as linear sweep voltammetry and differential pulse voltammetry (DPV) have proven effective for the analysis of aromatic diamine hydrochlorides. nih.gov DPV, in particular, offers high resolution and accuracy for determining such compounds. nih.gov
Cyclic voltammetry can be employed to study the oxidation-reduction behavior of chlorophenylenediamines at an electrode surface. columbia.edu These studies often involve dissolving the analyte in a suitable solvent like acetonitrile with a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate) and measuring the current response as the potential is swept. columbia.edu Such research is valuable for developing electrochemical sensors or understanding the electronic properties of molecules derived from this compound.
Quality Control and Purity Assessment
Ensuring the purity of this compound is essential for its intended applications, particularly in the synthesis of pharmaceuticals and fine chemicals. apolloscientific.co.uknordmann.global Commercial grades of this compound typically have a purity of 97% or higher. apolloscientific.co.uk
The primary method for verifying purity is HPLC, which can separate the main compound from impurities arising during synthesis. Spectroscopic techniques, especially IR spectroscopy, complement chromatographic analysis by confirming the identity of the substance and detecting functional group impurities. smolecule.com A combination of these methods provides a comprehensive quality control profile, confirming both the identity and purity of this compound before its use.
Future Research Directions and Unexplored Avenues
Novel Synthetic Pathways and Catalytic Systems
The synthesis of 3-Chlorobenzene-1,2-diamine and its subsequent derivatives is an area ripe for innovation. Traditional methods often rely on the reduction of nitroanilines, such as the reaction of 3-chloro-2-nitroaniline (B1295001) with zinc powder and ammonium (B1175870) chloride. chemicalbook.com However, future research is geared towards the development of more efficient, selective, and sustainable synthetic routes.
One promising avenue is the exploration of novel catalytic systems. For instance, the synthesis of benzimidazoles, a major class of compounds derived from o-phenylenediamines, has seen the use of various advanced catalysts. These include Brønsted acidic ionic liquids, H₂O₂/TiO₂ P25 nanoparticles, and Al₂O₃/CuI/PANI nanocomposites. nih.gov Supported gold nanoparticles have also been shown to be effective catalysts for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine (B120857) and aldehydes under ambient conditions. mdpi.com The application of these catalytic systems to the synthesis of derivatives from this compound could lead to higher yields and milder reaction conditions.
Furthermore, the field of biocatalysis offers significant potential for the synthesis of aromatic amines and their derivatives. The use of enzymes, such as transaminases and nitrile hydratases, in the production of amine-containing pharmaceuticals is a growing area of research. mdpi.comnih.gov Developing biocatalytic pathways for the synthesis of this compound could offer a greener alternative to conventional chemical methods. Integrated chemo- and biocatalytic approaches, which combine the selectivity of enzymes with the efficiency of chemical catalysts, also represent a frontier in the synthesis of complex amide-containing molecules. nih.gov
| Catalytic System | Potential Application in this compound Chemistry | Reference |
| Brønsted Acidic Ionic Liquids | Synthesis of 2-substituted benzimidazoles | nih.gov |
| H₂O₂/TiO₂ P25 Nanoparticles | Assembly of 2-substituted benzimidazoles | nih.gov |
| Supported Gold Nanoparticles | Selective synthesis of 2-substituted benzimidazoles | mdpi.com |
| Biocatalysts (e.g., Transaminases) | Green synthesis of aromatic amines | mdpi.com |
Exploration of New Derivative Classes with Enhanced Properties
This compound serves as a versatile precursor for a variety of heterocyclic compounds, most notably benzimidazoles. smolecule.com Benzimidazole (B57391) derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. cbijournal.comresearchgate.net Future research will likely focus on the synthesis and evaluation of new classes of derivatives with enhanced or novel properties.
The strategic placement of the chlorine atom on the benzene (B151609) ring of this compound influences the electronic properties of the resulting derivatives, which can be exploited to fine-tune their biological activity. Research into novel 2,5-disubstituted furan (B31954) derivatives bearing benzimidazole and benzothiazole (B30560) nuclei has shown promising antitumor and antimicrobial activities. nih.gov By using this compound as a starting material, new libraries of compounds with unique substitution patterns can be generated and screened for a range of therapeutic applications.
Beyond medicinal chemistry, derivatives of this compound have potential applications in materials science. Aromatic diamines with halogen substituents are explored for the development of new polymers with enhanced thermal stability and chemical resistance. smolecule.com Future work could involve the synthesis of novel monomers from this compound for the creation of high-performance polymers.
Deeper Elucidation of Biological Mechanisms of Action
While many derivatives of o-phenylenediamines, such as benzimidazoles, have demonstrated significant biological activity, a deeper understanding of their mechanisms of action at the molecular level is often lacking. Future research should aim to elucidate the precise molecular targets and pathways through which these compounds exert their effects.
The mechanism of action for some benzimidazole derivatives has been linked to the inhibition of crucial microbial processes, including cell wall synthesis, DNA replication, and energy metabolism. researchgate.net In the context of cancer, certain benzimidazole derivatives have been found to interact with the topoisomerase I-DNA complex. researchgate.net For antifungal applications, some benzimidazoles are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. biointerfaceresearch.com
For derivatives of this compound, it is hypothesized that they can act as inhibitors or activators of specific enzymes. Advanced techniques in chemical biology and proteomics can be employed to identify the protein targets of these compounds, providing a clearer picture of their mechanism of action. This knowledge is crucial for the rational design of more potent and selective therapeutic agents.
Advanced Computational Modeling for Structure-Property Prediction
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound and its derivatives, advanced computational modeling offers a pathway to predict their chemical and biological properties, thereby guiding synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach for developing mathematical models that correlate the chemical structure of a compound with its biological activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to substituted benzimidazole derivatives to understand the structural requirements for their biological activity. nih.gov These models can help in the design of new derivatives of this compound with improved potency.
Molecular docking simulations can provide insights into the binding modes of these derivatives with their biological targets. biointerfaceresearch.com This information is invaluable for understanding the molecular basis of their activity and for designing compounds with enhanced binding affinity and selectivity. Furthermore, computational methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be used to assess the drug-likeness of new derivatives early in the discovery process. biointerfaceresearch.com
| Computational Method | Application to this compound Derivatives | Reference |
| 3D-QSAR (CoMFA/CoMSIA) | Predicting biological activity and guiding new designs | nih.gov |
| Molecular Docking | Elucidating binding modes with biological targets | biointerfaceresearch.com |
| ADMET Prediction | Assessing pharmacokinetic and toxicity profiles | biointerfaceresearch.com |
Sustainable Synthesis and Environmental Remediation Strategies
The principles of green chemistry are increasingly important in the chemical industry. Future research on this compound should prioritize the development of sustainable synthetic methods and strategies for environmental remediation.
Green synthesis approaches for benzimidazole derivatives, which are key products of this compound, include the use of recyclable catalysts, microwave-assisted reactions, and solvent-free conditions. growingscience.comjchemrev.com The use of environmentally benign solvents and reagents is also a critical aspect of sustainable synthesis. ijprt.org Biocatalytic methods, as mentioned earlier, represent a particularly promising avenue for the green synthesis of aromatic amines. acs.org
The environmental fate of chlorinated aromatic compounds, including chlorinated anilines, is a significant concern due to their potential toxicity and persistence. nih.govnih.gov Research into effective remediation strategies for environments contaminated with these compounds is crucial. This includes exploring bioremediation approaches that utilize microorganisms to degrade these pollutants. epa.gov Furthermore, developing manufacturing processes for this compound and its derivatives that minimize waste and prevent environmental release is a key goal for future industrial applications.
Q & A
Q. Advanced: How can competing side reactions during chlorination be minimized to improve regioselectivity?
Methodological Answer: Optimize reaction parameters such as temperature (−10°C to 0°C), solvent polarity (e.g., DMF or DCM), and stoichiometry of chlorinating agents. Use protective groups (e.g., SEMCl) for amine functionalities to prevent over-chlorination. Monitor reaction progress via thin-layer chromatography (TLC) and employ quenching strategies (e.g., sodium thiosulfate) to halt side reactions. Computational modeling (DFT) can predict reactive sites to guide experimental design .
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify aromatic proton environments and chlorine-induced deshielding.
- Mass Spectrometry (MS): Molecular ion peaks at m/z 143 (M+H) confirm molecular weight.
- HPLC: Retention time comparison with standards assesses purity (>98% typical).
- Melting Point: Literature values (167–169°C) validate crystallinity .
Q. Advanced: How are X-ray crystallography and computational methods used to resolve structural ambiguities?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of regiochemistry and bond angles (e.g., C–Cl bond length ~1.74 Å). Pair with density functional theory (DFT) to simulate electronic structures and compare with experimental data. For polymorphic forms, variable-temperature XRD and Hirshfeld surface analysis differentiate packing motifs .
Basic: What are the key applications of this compound in heterocyclic chemistry?
Methodological Answer:
The compound serves as a precursor for benzimidazoles (e.g., 4-chloro-1H-benzimidazole) via cyclization with carbonyl sources (e.g., formic acid). These derivatives are pivotal in medicinal chemistry for serotonin receptor antagonism . It also forms coordination complexes with transition metals (e.g., Mn²⁺), useful in catalysis .
Q. Advanced: How does substituent position affect the electronic properties of benzimidazole derivatives?
Methodological Answer: The chlorine atom at the meta position induces electron-withdrawing effects, altering the benzimidazole’s HOMO-LUMO gap. Use cyclic voltammetry to measure redox potentials and UV-Vis spectroscopy to track π→π* transitions. Compare with methyl- or nitro-substituted analogs to establish structure-activity relationships .
Basic: How should researchers handle discrepancies in reported melting points or spectral data?
Methodological Answer:
Q. Advanced: What statistical approaches resolve conflicting reactivity data in derivatization studies?
Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify outliers in reaction datasets. Use Arrhenius plots to model temperature-dependent kinetics and pinpoint deviations. Pair with in situ IR spectroscopy to track intermediate formation and validate mechanistic hypotheses .
Basic: What safety protocols are essential when working with this compound?
Methodological Answer:
Q. Advanced: How can computational toxicology predict metabolite risks for novel derivatives?
Methodological Answer: Use QSAR models (e.g., OECD Toolbox) to predict metabolites’ mutagenicity or hepatotoxicity. Validate with in vitro assays (e.g., Ames test) and HPLC-MS to identify degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
